molecular formula C20H26O6 B044591 Bis[4-(vinyloxy)butyl]terephthalate CAS No. 117397-31-6

Bis[4-(vinyloxy)butyl]terephthalate

Número de catálogo: B044591
Número CAS: 117397-31-6
Peso molecular: 362.4 g/mol
Clave InChI: HMNFSPVCKZFHGZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Bis[4-(vinyloxy)butyl]terephthalate, also known as Bis[4-(vinyloxy)butyl]terephthalate, is a useful research compound. Its molecular formula is C20H26O6 and its molecular weight is 362.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Bis[4-(vinyloxy)butyl]terephthalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis[4-(vinyloxy)butyl]terephthalate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

bis(4-ethenoxybutyl) benzene-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O6/c1-3-23-13-5-7-15-25-19(21)17-9-11-18(12-10-17)20(22)26-16-8-6-14-24-4-2/h3-4,9-12H,1-2,5-8,13-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMNFSPVCKZFHGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COCCCCOC(=O)C1=CC=C(C=C1)C(=O)OCCCCOC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6074384
Record name 1,4-Benzenedicarboxylic acid, bis[4-(ethenyloxy)butyl] ester
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Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

117397-31-6
Record name 1,4-Bis[4-(ethenyloxy)butyl] 1,4-benzenedicarboxylate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Benzenedicarboxylic acid, 1,4-bis(4-(ethenyloxy)butyl) ester
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Record name 1,4-Benzenedicarboxylic acid, 1,4-bis[4-(ethenyloxy)butyl] ester
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Record name 1,4-Benzenedicarboxylic acid, bis[4-(ethenyloxy)butyl] ester
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Foundational & Exploratory

An In-depth Technical Guide to Bis[4-(vinyloxy)butyl]terephthalate: Properties, Synthesis, and Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of Bis[4-(vinyloxy)butyl]terephthalate, a difunctional vinyl ether monomer with significant potential in the synthesis of advanced polymers. The central terephthalate moiety provides rigidity and thermal stability, while the terminal vinyl ether groups offer a versatile platform for polymerization, particularly through cationic mechanisms. This document delves into the monomer's chemical and physical properties, outlines detailed synthetic pathways for its preparation from commodity chemicals, and explores its polymerization behavior. The potential for this monomer to serve as a building block for liquid crystalline polymers is also discussed, offering insights for researchers and materials scientists in the fields of polymer chemistry and drug delivery systems.

Introduction

Bis[4-(vinyloxy)butyl]terephthalate (CAS No. 117397-31-6) is a specialized monomer belonging to the class of divinyl ethers.[1] Its molecular architecture, featuring a rigid aromatic core flanked by flexible butyl chains terminating in reactive vinyl ether groups, makes it a compelling candidate for the creation of polymers with tailored properties. The terephthalate core is a well-known mesogen, a fundamental component in many liquid crystal polymers (LCPs), suggesting that polymers derived from this monomer could exhibit ordered liquid crystalline phases.[2][3]

The vinyl ether functionalities are particularly susceptible to cationic polymerization, a process that can be controlled to produce polymers with defined molecular weights and narrow polydispersity, often in a "living" manner.[4][5] This level of control is crucial for designing materials for high-performance applications, including advanced coatings, and specialized polymeric matrices for controlled drug release. This guide will synthesize available technical data to provide a detailed protocol for its synthesis, characterization, and polymerization, grounded in established principles of organic and polymer chemistry.

Physicochemical and Spectroscopic Properties

A summary of the core physicochemical properties of Bis[4-(vinyloxy)butyl]terephthalate is presented below. This data is essential for its handling, purification, and use in subsequent polymerization reactions.

PropertyValueSource(s)
CAS Number 117397-31-6[1][6]
Molecular Formula C₂₀H₂₆O₆[6]
Molecular Weight 362.42 g/mol [6]
Melting Point 44-46 °C[7]
Appearance White to Off-White Solid (Expected)Inferred from Precursor
Solubility Expected to be soluble in common organic solvents like THF, Dichloromethane, ChloroformInferred from Structure
Spectroscopic Characterization (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl group (CH₂=CHO-) between 4.0 and 6.5 ppm, with distinct cis, trans, and geminal couplings. The aromatic protons of the terephthalate ring will appear as a singlet around 8.0 ppm. The butyl chain protons (-OCH₂CH₂CH₂CH₂O-) will be visible in the 1.7-1.9 ppm and 3.7-4.4 ppm regions.

  • ¹³C NMR: The carbon NMR would feature signals for the vinyl carbons at approximately 87 ppm (=CH₂) and 152 ppm (-O-CH=). The carbonyl carbon of the ester is expected around 165 ppm, with the aromatic carbons appearing between 129 and 134 ppm. The carbons of the butyl ether chain would resonate between 25 and 68 ppm.[8]

  • Infrared (IR) Spectroscopy: Key vibrational bands would include the C=O stretch of the ester at ~1720 cm⁻¹, the C=C stretch of the vinyl group at ~1620 cm⁻¹, and strong C-O stretching bands for the ether and ester linkages in the 1100-1300 cm⁻¹ region.

Synthesis of Bis[4-(vinyloxy)butyl]terephthalate

The synthesis of Bis[4-(vinyloxy)butyl]terephthalate is a two-step process, beginning with the formation of a diol precursor, followed by the introduction of the vinyl ether functionalities.

Step 1: Synthesis of the Precursor, Bis(4-hydroxybutyl) terephthalate (BHBT)

The precursor diol is synthesized via the transesterification of a dialkyl terephthalate (e.g., dimethyl terephthalate) or direct esterification of terephthalic acid with an excess of 1,4-butanediol.[9][10]

TPA Terephthalic Acid BHBT Bis(4-hydroxybutyl) terephthalate TPA->BHBT Catalyst (e.g., Ti(OiPr)₄, LiOAc) Heat (150-260°C) BD 1,4-Butanediol (Excess) BD->BHBT Water Water BHBT->Water Byproduct

Caption: Synthesis of Bis(4-hydroxybutyl) terephthalate precursor.

Experimental Protocol: Synthesis of Bis(4-hydroxybutyl) terephthalate

  • Reactor Setup: Charge a three-neck round-bottom flask or an autoclave equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser with terephthalic acid (1.0 mole), 1,4-butanediol (2.0-2.2 moles), and a catalytic amount of an appropriate catalyst (e.g., titanium(IV) isopropoxide or lithium acetate).[9][11]

  • Inert Atmosphere: Purge the reactor with dry nitrogen for 15-20 minutes to remove air and moisture. Maintain a gentle nitrogen flow throughout the reaction.

  • Reaction: Heat the mixture with vigorous stirring to a temperature of 150-230 °C. The reaction progress can be monitored by the collection of water in the distillation receiver.[10]

  • Completion: The reaction is typically continued for 3-5 hours.[11] The completion can be confirmed by the cessation of water distillation.

  • Purification: Cool the reaction mixture. The product, Bis(4-hydroxybutyl) terephthalate, can be purified by recrystallization from an appropriate solvent (e.g., toluene) to yield a white solid.[12]

Step 2: Vinylation of Bis(4-hydroxybutyl) terephthalate

The conversion of the terminal hydroxyl groups of BHBT to vinyl ethers is most effectively achieved through a palladium-catalyzed transetherification reaction with a simple vinyl ether, such as ethyl vinyl ether (EVE), which serves as both reactant and solvent.[8]

BHBT Bis(4-hydroxybutyl) terephthalate Product Bis[4-(vinyloxy)butyl]terephthalate BHBT->Product Pd(OAc)₂ / Ligand (e.g., 1,10-phenanthroline) Room Temperature EVE Ethyl Vinyl Ether (Excess) EVE->Product Ethanol Ethanol Product->Ethanol Byproduct

Caption: Transetherification to form the target divinyl ether monomer.

Experimental Protocol: Synthesis of Bis[4-(vinyloxy)butyl]terephthalate

  • Catalyst Preparation: In a separate flask, prepare the catalyst solution by dissolving palladium(II) acetate (e.g., 2 mol%) and a suitable ligand like 1,10-phenanthroline (e.g., 1.5 equivalents relative to Pd) in a small amount of dichloromethane.[8]

  • Reactor Setup: In a main reaction flask under a nitrogen atmosphere, dissolve the Bis(4-hydroxybutyl) terephthalate precursor (1.0 eq) in a large excess of ethyl vinyl ether (e.g., 12 equivalents or more).[8]

  • Reaction Initiation: Add the prepared catalyst solution to the main reaction flask.

  • Reaction Conditions: Stir the mixture at room temperature for 24 hours. The progress of the reaction can be monitored by ¹H NMR spectroscopy, observing the disappearance of the alcohol precursor's signals and the appearance of the characteristic vinyl ether proton signals.[8]

  • Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure to remove excess ethyl vinyl ether and the ethanol byproduct. The crude product can then be purified using column chromatography on silica gel to yield pure Bis[4-(vinyloxy)butyl]terephthalate.

Polymerization

The presence of two vinyl ether groups allows Bis[4-(vinyloxy)butyl]terephthalate to act as a cross-linker or to form linear polymers, depending on the polymerization technique. Cationic polymerization is the most prominent method for vinyl ethers due to the electron-rich nature of the double bond.

Cationic Polymerization

Living cationic polymerization offers precise control over the polymer architecture. This is typically achieved by using an initiating system composed of an initiator (e.g., a proton source like an HCl adduct) and a Lewis acid co-initiator (e.g., SnCl₄, Et₁.₅AlCl₁.₅) at low temperatures.[5][13] The Lewis acid activates the growing chain end, facilitating monomer insertion while minimizing chain-termination and chain-transfer reactions.

cluster_initiation Initiation cluster_propagation Propagation I Initiator (e.g., R-X) Active_Initiator Active Complex [R⁺---X-LA⁻] I->Active_Initiator LA Lewis Acid (e.g., SnCl₄) LA->Active_Initiator Monomer Monomer (Bis[4-(vinyloxy)butyl]terephthalate) Growing_Chain Growing Polymer Chain [Pₙ⁺---X-LA⁻] Monomer->Growing_Chain Insertion Polymer Poly(bis[4-(vinyloxy)butyl]terephthalate) Growing_Chain->Polymer

Sources

"Bis[4-(vinyloxy)butyl]terephthalate" synthesis from terephthalic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: from Terephthalic Acid Content Type: Technical Whitepaper / Laboratory Guide Audience: Polymer Scientists, Medicinal Chemists, and Materials Engineers.

A Precision Protocol for Acid-Sensitive Crosslinker Development

Executive Summary & Strategic Analysis

Bis[4-(vinyloxy)butyl]terephthalate (Bis-VBT) is a premium divinyl ether crosslinker utilized in cationic photopolymerization and the development of biodegradable hydrogels for drug delivery systems. Its structure comprises a rigid terephthalate core flanked by flexible butyl spacers and reactive vinyl ether termini.

The Synthetic Challenge: The primary obstacle in synthesizing Bis-VBT is the extreme acid sensitivity of the vinyl ether moiety . Vinyl ethers undergo rapid hydrolysis or cationic polymerization in the presence of strong protic acids. Consequently, the standard Fischer esterification (TPA + Alcohol + H₂SO₄) is chemically forbidden as it destroys the vinyl functionality.

The Solution: This guide details a Two-Step Nucleophilic Acyl Substitution pathway. By converting Terephthalic Acid (TPA) to Terephthaloyl Chloride (TPC), we activate the carbonyl center, allowing esterification to proceed under basic conditions that preserve the vinyl ether groups.

Reaction Logic & Mechanism

The synthesis proceeds via an acid chloride intermediate to decouple the activation step from the esterification step.

Pathway Visualization

ReactionPathway TPA Terephthalic Acid (TPA) TPC Terephthaloyl Chloride (TPC) TPA->TPC Reflux (-SO2, -HCl) SOCl2 Thionyl Chloride (SOCl2) SOCl2->TPC Product Bis[4-(vinyloxy)butyl] terephthalate TPC->Product 0°C to RT Nucleophilic Acyl Sub. HBVE 4-Hydroxybutyl vinyl ether HBVE->Product Base Triethylamine (HCl Scavenger) Base->Product Captures HCl

Caption: Two-stage synthesis preventing acid-catalyzed degradation of the vinyl ether.

Experimental Protocol

Phase 1: Activation of Terephthalic Acid

Objective: Convert inert TPA into highly reactive Terephthaloyl Chloride (TPC). Self-Validating Metric: Transition from a white suspension to a clear, homogeneous solution indicates conversion.

Reagents:

  • Terephthalic Acid (TPA): 16.6 g (100 mmol)

  • Thionyl Chloride (SOCl₂): 50 mL (Excess)

  • DMF (Catalyst): 5 drops

  • Solvent: Toluene (optional, can run neat in SOCl₂)

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a CaCl₂ drying tube (or N₂ line). Connect the outlet to a caustic scrubber (NaOH trap) to neutralize evolved HCl and SO₂ gases.

  • Addition: Charge the flask with TPA and Thionyl Chloride. Add catalytic DMF.

  • Reflux: Heat the mixture to reflux (approx. 75-80°C).

  • Monitoring: Reflux for 4–6 hours. The reaction is complete when the milky suspension becomes a clear, yellow solution .

  • Isolation: Distill off excess Thionyl Chloride under reduced pressure.

  • Purification: Recrystallize the crude solid from dry hexane or sublime it if high purity is required immediately.

    • Yield Target: >90% as white crystals (MP: 81–83°C).

Phase 2: Esterification (The Critical Step)

Objective: Couple TPC with 4-hydroxybutyl vinyl ether (HBVE) without hydrolyzing the vinyl group. Critical Control Point: Temperature must be kept low (0°C) during addition to manage exotherm; Base must be present before TPC addition or added simultaneously to scavenge HCl immediately.

Reagents:

  • Terephthaloyl Chloride (TPC): 20.3 g (100 mmol)

  • 4-Hydroxybutyl vinyl ether (HBVE): 25.5 g (220 mmol, 1.1 eq per acid chloride)

  • Triethylamine (TEA) or Pyridine: 25.3 g (250 mmol)

  • Solvent: Anhydrous Dichloromethane (DCM) or THF (300 mL)

  • Inhibitor: BHT (Butylated hydroxytoluene) ~10 mg (Prevents radical polymerization)

Procedure:

  • Solubilization: Dissolve HBVE, TEA, and BHT in anhydrous DCM in a 3-neck flask under Nitrogen. Cool to 0°C in an ice bath.

  • Addition: Dissolve TPC in a minimal amount of DCM. Add this solution dropwise to the HBVE/Base mixture over 1 hour.

    • Why? Slow addition prevents localized heating and ensures the base immediately neutralizes the generated HCl.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours. A thick precipitate (Triethylamine Hydrochloride) will form.

  • Quench & Workup (Crucial for Stability):

    • Filter off the amine salt.

    • Wash the filtrate with saturated NaHCO₃ (aq) . Note: The aqueous layer must be basic (pH > 8). If acidic, the vinyl ether will hydrolyze to an aldehyde.

    • Wash with brine, dry over MgSO₄, and filter.

  • Concentration: Remove solvent via rotary evaporation at <40°C.

Phase 3: Purification Workflow

Method: Silica Gel Column Chromatography.

  • Stationary Phase: Silica Gel (neutralized with 1% TEA recommended).

  • Mobile Phase: Hexane:Ethyl Acetate (Gradient 9:1 to 7:3).

  • Target: Bis-VBT typically elutes as a colorless to pale yellow viscous oil.

Analytical Validation (Self-Checking)

To confirm the identity and purity of the product, compare your results against these standard parameters.

Quantitative Data Summary
ParameterExpected ValueDiagnostic Significance
Physical State Viscous Oil / Low MP SolidIf liquid is dark/black, radical polymerization occurred.
Yield 75% – 85%Low yield often implies hydrolysis during workup.
¹H NMR (Vinyl)

6.4 (q), 4.0–4.2 (dd)
Distinctive vinyl ether pattern. Loss of these peaks = hydrolysis.
¹H NMR (Aromatic)

8.1 (s, 4H)
Confirms terephthalate core integrity.
IR Spectroscopy 1720 cm⁻¹ (C=O)Confirms ester formation.
IR Spectroscopy 1610–1620 cm⁻¹ (C=C)Confirms presence of vinyl ether.
Operational Workflow Diagram

Workflow Start Start: TPA + SOCl2 Check1 Check: Solution Clear? Start->Check1 Check1->Start No (Continue Reflux) Isolate Isolate TPC (Solid) Check1->Isolate Yes React Add TPC to HBVE + TEA (0°C, N2 atm) Isolate->React Wash Wash: NaHCO3 (pH > 8) React->Wash Remove HCl salts Dry Dry & Concentrate Wash->Dry Final Product: Bis-VBT Dry->Final

Caption: Step-by-step operational logic ensuring critical control points (pH and Temperature) are met.

Troubleshooting & Optimization

  • Problem: Product smells like an aldehyde.

    • Cause: Hydrolysis of the vinyl ether.[1][2]

    • Fix: Ensure all glassware is acid-free. Use 1% Triethylamine in the eluent during chromatography. Ensure workup washes are strictly basic.

  • Problem: Gelation during concentration.

    • Cause: Radical polymerization initiated by heat or light.

    • Fix: Keep BHT in the mixture during rotary evaporation. Avoid temperatures >40°C. Store product in the dark.

  • Green Chemistry Alternative:

    • For applications requiring metal-free or solvent-free conditions, Lipase B (CAL-B) can catalyze the transesterification of Dimethyl Terephthalate with HBVE. This avoids acid chlorides but requires longer reaction times (24-48h) and vacuum removal of methanol [1].

References

  • T. Wang, et al. "Novel sustainable synthesis of vinyl ether ester building blocks, directly from carboxylic acids and the corresponding hydroxyl vinyl ether, and their photopolymerization." Polymer Chemistry, 2016. Link

  • Crivello, J. V., & Syrett, J. A. "Synthesis and Photoinitiated Cationic Polymerization of Monomers with the 1-(1-Propenyloxy)butyl Group." Journal of Polymer Science Part A: Polymer Chemistry, 2010. Link

  • ChemicalBook. "Bis[4-(vinyloxy)butyl]terephthalate Properties and Safety." ChemicalBook Database, Accessed 2024. Link

  • Santa Cruz Biotechnology. "Bis[4-(vinyloxy)butyl] Terephthalate Product Data Sheet." SCBT, Accessed 2024. Link[3][4]

Sources

Spectroscopic Characterization of Bis[4-(vinyloxy)butyl]terephthalate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for Bis[4-(vinyloxy)butyl]terephthalate (CAS No. 117397-31-6). As direct experimental spectra for this specific molecule are not widely available in public databases, this document synthesizes predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). These predictions are grounded in established spectroscopic principles and supported by data from analogous chemical structures. This guide is intended for researchers, scientists, and professionals in drug development and material science, offering a robust framework for the structural elucidation and characterization of this and similar molecules.

Introduction

Bis[4-(vinyloxy)butyl]terephthalate is a diester of terephthalic acid, featuring two butoxy chains terminated with vinyl ether groups.[1][2] This molecular architecture suggests potential applications in polymer chemistry, where the vinyl groups can participate in polymerization reactions, and as a plasticizer. Accurate structural confirmation and purity assessment are paramount for its application in any field. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide offers a detailed interpretation of the expected spectroscopic signatures of Bis[4-(vinyloxy)butyl]terephthalate.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The following diagram illustrates the structure of Bis[4-(vinyloxy)butyl]terephthalate with a systematic numbering of the carbon and hydrogen atoms to facilitate the assignment of NMR signals.

Caption: Molecular structure of Bis[4-(vinyloxy)butyl]terephthalate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule. Due to the molecule's symmetry, the two side chains are chemically equivalent, simplifying the expected spectra.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum is based on the analysis of similar structures, including diethyl terephthalate and various vinyl ethers.[3][4][5]

Table 1: Predicted ¹H NMR Chemical Shifts

Protons (Atom Number)Predicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-arom (on C2, C3, C5, C6)~8.10s4H
H-vinyl (on C12)~6.45dd2H
H-vinyl (trans to O, on C13)~4.20dd2H
H-vinyl (cis to O, on C13)~4.00dd2H
H-butyl (on C8)~4.35t4H
H-butyl (on C11)~3.75t4H
H-butyl (on C9, C10)~1.80m8H

Spectral Interpretation:

  • Aromatic Protons (H-arom): The four protons on the benzene ring are chemically equivalent due to the para-substitution and will appear as a singlet at approximately 8.10 ppm. This downfield shift is characteristic of aromatic protons attached to a benzene ring with electron-withdrawing ester groups.[3]

  • Vinyl Protons (H-vinyl): The vinyl group protons will exhibit a characteristic AMX spin system. The proton on C12, being deshielded by the adjacent oxygen, is expected around 6.45 ppm as a doublet of doublets (dd).[4] The two terminal protons on C13 are diastereotopic and will appear as two distinct doublet of doublets, one around 4.20 ppm (trans) and the other around 4.00 ppm (cis).

  • Butyl Chain Protons (H-butyl): The methylene protons adjacent to the ester oxygen (C8) are expected to be the most downfield of the butyl chain at around 4.35 ppm as a triplet (t).[2] The methylene protons adjacent to the vinyl ether oxygen (C11) will also be deshielded, appearing around 3.75 ppm as a triplet. The two central methylene groups (C9 and C10) will have overlapping signals in the more upfield region, around 1.80 ppm, as a multiplet (m).[6]

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum is derived from data for diethyl terephthalate, alkyl vinyl ethers, and substituted butanes.[1][7][8][9][10][11][12]

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon (Atom Number)Predicted Chemical Shift (δ, ppm)
C=O (C7)~166.0
C-vinyl (C12)~151.5
C-arom (C1, C4)~134.0
C-arom (C2, C3, C5, C6)~129.5
C-vinyl (C13)~86.5
C-butyl (C8)~68.0
C-butyl (C11)~65.0
C-butyl (C9)~26.0
C-butyl (C10)~25.5

Spectral Interpretation:

  • Carbonyl Carbon (C7): The ester carbonyl carbon is expected to resonate at approximately 166.0 ppm.[1]

  • Aromatic Carbons (C1, C4, C2, C3, C5, C6): The ipso-carbons of the benzene ring (C1 and C4) attached to the ester groups will be deshielded to around 134.0 ppm. The protonated aromatic carbons (C2, C3, C5, and C6) will appear at approximately 129.5 ppm.[1]

  • Vinyl Carbons (C12, C13): The carbon of the vinyl group attached to the oxygen (C12) will be significantly deshielded to around 151.5 ppm, while the terminal vinyl carbon (C13) will be more shielded, appearing around 86.5 ppm.[8][13]

  • Butyl Chain Carbons (C8, C9, C10, C11): The carbons directly attached to oxygen atoms (C8 and C11) will be in the range of 65-70 ppm. The carbon adjacent to the ester oxygen (C8) is predicted at ~68.0 ppm, and the one next to the ether oxygen (C11) at ~65.0 ppm. The two central methylene carbons (C9 and C10) will be found in the more upfield region, around 26.0 and 25.5 ppm, respectively.[11][12]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The predicted IR spectrum of Bis[4-(vinyloxy)butyl]terephthalate is based on the characteristic absorption frequencies of esters and vinyl ethers.[14][15][16]

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3100-3000Medium=C-H stretch (aromatic and vinyl)
~2950-2850Medium-StrongC-H stretch (aliphatic)
~1720StrongC=O stretch (ester)
~1640MediumC=C stretch (vinyl)
~1600, ~1470MediumC=C stretch (aromatic)
~1270StrongC-O stretch (ester, aryl-O)
~1100StrongC-O stretch (ester, O-alkyl)
~1200, ~1050StrongC-O-C stretch (vinyl ether)
~870StrongC-H out-of-plane bend (para-disubstituted aromatic)

Spectral Interpretation:

  • C=O Stretch: A strong, sharp absorption band around 1720 cm⁻¹ is highly characteristic of the ester carbonyl group.[14][17]

  • C-O Stretches: The spectrum will show multiple strong bands in the fingerprint region between 1300 and 1000 cm⁻¹. The aryl-ester C-O stretch is expected around 1270 cm⁻¹, and the alkyl-ester C-O stretch around 1100 cm⁻¹.[14] The vinyl ether C-O-C stretches will also contribute strong absorptions in this region.

  • Vinyl Group Absorptions: A medium intensity C=C stretching vibration is expected around 1640 cm⁻¹. The vinylic =C-H stretching will appear above 3000 cm⁻¹.

  • Aromatic Ring Absorptions: The C-H stretching of the aromatic ring will be observed just above 3000 cm⁻¹. The characteristic C=C in-ring vibrations will appear around 1600 and 1470 cm⁻¹. A strong C-H out-of-plane bending absorption around 870 cm⁻¹ is indicative of 1,4- (para) disubstitution.

  • Aliphatic C-H Stretches: The methylene groups of the butyl chains will give rise to medium to strong C-H stretching bands in the 2950-2850 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Molecular Formula: C₂₀H₂₆O₆ Molecular Weight: 362.42 g/mol Predicted Exact Mass: 362.1729

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/zProposed Fragment
362[M]⁺•
291[M - C₄H₇O]⁺
221[M - C₈H₁₃O₂]⁺
163[C₈H₃O₃]⁺
149[C₈H₅O₃]⁺
71[C₄H₇O]⁺

Fragmentation Analysis:

The fragmentation of terephthalate esters is well-documented.[18][19][20] The following diagram illustrates the predicted major fragmentation pathways for Bis[4-(vinyloxy)butyl]terephthalate under electron ionization (EI).

MS_Fragmentation M [M]⁺• m/z = 362 F1 [M - C₄H₇O]⁺ m/z = 291 M->F1 - •C₄H₇O F2 [M - C₈H₁₃O₂]⁺ m/z = 221 M->F2 - •C₈H₁₃O₂ F5 [C₄H₇O]⁺ m/z = 71 M->F5 Side chain cleavage F3 [C₈H₃O₃]⁺ m/z = 163 F2->F3 - C₄H₈ F4 [C₈H₅O₃]⁺ m/z = 149 F3->F4 - H₂O

Caption: Predicted major fragmentation pathways.

  • Molecular Ion ([M]⁺•): The molecular ion peak is expected at m/z 362.

  • Loss of Vinyloxybutyl Radical: Cleavage of the ester C-O bond can lead to the loss of a vinyloxybutyl radical (•C₈H₁₃O₂) to give a fragment at m/z 221.

  • Loss of Butoxyvinyl Radical: Alpha-cleavage at the ether oxygen could result in the loss of a butoxyvinyl radical (•C₄H₇O) to yield a fragment at m/z 291.

  • Terephthalate Core Fragments: A common fragmentation pathway for terephthalates involves the formation of the protonated terephthalic anhydride ion at m/z 149, which is often the base peak.[18] A related fragment at m/z 163 is also plausible.

  • Side Chain Fragment: The vinyloxybutyl cation fragment [C₈H₁₅O₂]⁺ could be observed, as well as smaller fragments from the side chain, such as [C₄H₇O]⁺ at m/z 71.

Experimental Protocols

For researchers aiming to acquire experimental data, the following general protocols are recommended.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of Bis[4-(vinyloxy)butyl]terephthalate in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) may be necessary due to the lower natural abundance of ¹³C and longer relaxation times of quaternary carbons.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the TMS signal at 0.00 ppm.

IR Spectroscopy Protocol
  • Technique: Attenuated Total Reflectance (ATR) is a suitable technique for solid or liquid samples.

  • Sample Preparation: Place a small amount of the sample directly on the ATR crystal.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Spectrum: Record the spectrum of the sample.

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum. Perform baseline correction if necessary.

Mass Spectrometry Protocol
  • Ionization Method: Electron Ionization (EI) is a standard method for volatile and thermally stable compounds. Electrospray Ionization (ESI) is an alternative for detecting protonated or sodiated molecular ions ([M+H]⁺, [M+Na]⁺).

  • Sample Introduction: For EI, use a direct insertion probe or a GC-MS system. For ESI, dissolve the sample in a suitable solvent like methanol or acetonitrile and infuse it into the source.

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Conclusion

The predicted spectroscopic data presented in this guide provides a detailed and scientifically grounded basis for the characterization of Bis[4-(vinyloxy)butyl]terephthalate. The combination of ¹H and ¹³C NMR, IR, and MS data offers a powerful and complementary approach to confirming the molecular structure and assessing the purity of this compound. While these are predicted spectra, they are based on well-established principles and data from closely related molecules, and thus serve as a valuable reference for researchers in the field.

References

  • Higashimura, T., & Nakagawa, K. (1970). The 13C NMR Spectra of Alkyl Vinyl Ethers and Their Structures and Reactivities. Bulletin of the Chemical Society of Japan, 43(10), 3144-3148.
  • PubChem. (n.d.). Diethyl terephthalate. Retrieved from [Link]

  • ePathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • Dass, C. (1988). Tandem Mass Spectrometric Fragmentation of Phthalate Esters. Request PDF. Retrieved from [Link]

  • University of Wisconsin-Platteville. (n.d.). NMR: Novice Level, Spectrum 18. Retrieved from [Link]

  • Macomber, R. S. (1992). Carbon-13 nuclear magnetic resonance spectroscopy. Substituted vinyl ethers and acetates. The Journal of Organic Chemistry, 37(8), 1205-1209.
  • University of Calgary. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

  • Chen, H., et al. (2024). Changes in the Chemical Composition of Polyethylene Terephthalate under UV Radiation in Various Environmental Conditions. Semantic Scholar. Retrieved from [Link]

  • SpectraBase. (n.d.). 2(S)-(N,N-Dibutylamino)butyl propdienyl ether - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). Phenyl vinyl ether - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Smith, B. C. (2022). Infrared Spectroscopy of Polymers, VIII: Polyesters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of (a) THETA, (b) TPA from PET bottle waste and (c) TPA standard. Retrieved from [Link]

  • K. Hatada, et al. (1983). C-13 NMR spectra and spin-lattice relaxation times of poly(alkyl vinyl ether)s. SciSpace. Retrieved from [Link]

  • Smith, B. C. (2022). Infrared Spectroscopy of Polymers, IX: Pendant Ester Polymers and Polycarbonates. Spectroscopy Online. Retrieved from [Link]

  • University of Wisconsin-Platteville. (n.d.). 1H NMR: Intermediate Level, Spectrum 18. Retrieved from [Link]

  • Moraru, B., et al. (2024). Optical Anisotropy of Polyethylene Terephthalate Films Characterized by Spectral Means. Polymers, 16(6), 850.
  • Almasri, B., et al. (2022). Identification and quantification of polyethylene terephthalate (PET) polyesters and microplastics by combining mild chemical de. ChemRxiv.
  • Budzikiewicz, H., et al. (1966). Mass Spectrometry in Structural and Stereochemical Problems. LXXXVI.1 The Hydrogen-Transfer Reactions in Butyl Propionate, Benzoate, and Phthalate2,3. Journal of the American Chemical Society, 88(20), 4972-4978.
  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • Alaaeddine, A., et al. (2022). Figure S8: 1 H NMR spectrum of oligo(fluoroether) vinyl ether (9) recorded in CDCl 3. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Dass, C., & Desiderio, D. M. (1988). Mass spectral fragmentation pathways in phthalate esters. A tandem mass spectrometric collision‐induced dissociation study. Scilit. Retrieved from [Link]

  • Emery, E. M. (1960). Mass Spectra of Aromatic Esters. Analytical Chemistry, 32(12), 1495-1506.
  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of butan-1-ol analysis of chemical shifts ppm interpretation of C-13. Retrieved from [Link]

  • Bodke, Y. D., & Ramteke, D. S. (2013). Isolation and Characterisation of a Diethyl Pthalate, an Bioactive Compound from Cassia Auriculata L. International Journal of Pharmaceutical Sciences Review and Research, 19(2), 132-135.
  • Royal Society of Chemistry. (n.d.). Supplementary material Process optimization by NMR-assisted investigation of chemical pathways during depolymerization of PET in. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C4H10O CH3CH(OH)CH2CH3 butan-2-ol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2-butanol sec-butyl alcohol 1-H nmr explaining spin-spin coupling for line splitting. Retrieved from [Link]

  • University of Wisconsin-Platteville. (n.d.). 1H NMR: Intermediate Level, Spectrum 1. Retrieved from [Link]

  • University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

Sources

Technical Guide: Solubility Profile of Bis[4-(vinyloxy)butyl]terephthalate

[1]

Executive Summary

Bis[4-(vinyloxy)butyl]terephthalate is a bifunctional vinyl ether monomer widely utilized in cationic polymerization for high-performance coatings, adhesives, and increasingly in biomaterial hydrogel synthesis for drug delivery systems.[1]

Physically, it typically presents as a low-melting crystalline solid (m.p. ~44–46°C) or a supercooled viscous liquid.[1] Its solubility is governed by its amphiphilic structure: a rigid aromatic core flanked by flexible aliphatic spacers and reactive ether termini.[1] Understanding its solvent compatibility is critical for preventing phase separation in formulations and ensuring homogeneous crosslinking in hydrogels.[1]

Key Solubility Takeaway:

  • Excellent Solvents: Polar aprotic solvents (Ketones, Ethers) and Aromatics.[1]

  • Poor Solvents: Water, Alcohols (protic solvents risk interference), and Aliphatic Hydrocarbons.[1]

  • Critical Constraint: Avoid acidic media to prevent premature hydrolysis of the vinyl ether groups.[1]

Molecular Architecture & Solvation Mechanism[1]

To predict and manipulate solubility, one must understand the molecule's three distinct functional regions.[1]

Structural Decomposition[1]
  • Terephthalate Core (Aromatic): The central benzene ring provides structural rigidity and

    
    -
    
    
    interaction sites.[1] This drives solubility in aromatic solvents like Toluene.[1]
  • Butyl Spacers (Aliphatic): The four-carbon chains introduce flexibility and hydrophobicity, aiding compatibility with organic resins but limiting water solubility.[1]

  • Vinyl Ether Termini (Reactive Polar): The ether linkages (

    
    ) act as weak hydrogen bond acceptors.[1] While they impart some polarity, they are highly sensitive to acid-catalyzed hydrolysis.[1]
    
Graphviz Diagram: Molecular Interaction Map

The following diagram visualizes the solvation sites and the "Solubilityophores" of the molecule.[1]

MolecularStructureCoreTerephthalate Core(Aromatic/Rigid)SpacerButyl Spacers(Aliphatic/Flexible)Core->SpacerTerminusVinyl Ether Groups(Reactive/Ether Linkage)Spacer->TerminusSolvent_AromaticSolvent Interaction:Pi-Pi Stacking(e.g., Toluene)Solvent_Aromatic->CoreDissolvesSolvent_PolarSolvent Interaction:Dipole-Dipole(e.g., Acetone, THF)Solvent_Polar->TerminusSolvates

Caption: Structural decomposition of Bis[4-(vinyloxy)butyl]terephthalate showing regions governing solvent interaction.[1]

Experimental Solubility Data

The following data categorizes solvents based on their ability to dissolve the monomer at room temperature (25°C) to a concentration of at least 10% w/v.

Solubility Table
Solvent ClassSpecific SolventSolubility RatingTechnical Notes
Ketones AcetoneHigh Ideal for rapid dissolution; high evaporation rate.[1]
Methyl Ethyl Ketone (MEK)High Standard industrial diluent; good balance of volatility.[1]
Ethers Tetrahydrofuran (THF)High Excellent solvency; often used in GPC analysis.[1]
Diethyl EtherModerate/High Good solubility but high volatility risks surface cooling/condensation.[1]
Esters Ethyl AcetateHigh Common "green" solvent choice; good for coating formulations.[1]
Chlorinated Dichloromethane (DCM)High Very high solvency power; used for extraction/purification.[1]
ChloroformHigh Excellent solvent for NMR analysis.[1]
Aromatics TolueneHigh Dissolves the aromatic core efficiently via

-stacking.[1]
Aliphatics Hexane / HeptaneLow/Poor Phase separation likely; requires heating or co-solvents.[1]
Protic WaterInsoluble Highly hydrophobic; forms emulsions if agitated.[1]
Methanol / EthanolLow/Reactive Caution: Protic solvents can interfere with cationic polymerization.[1]
Critical Warning: Acid Sensitivity

Vinyl ethers are acid-labile.[1]

  • Mechanism: In the presence of water and trace acid, the vinyl ether hydrolyzes to acetaldehyde and the corresponding alcohol.[1]

  • Protocol: Ensure all organic solvents are anhydrous and neutral . Avoid acidic impurities in chlorinated solvents (e.g., HCl in old Chloroform).[1]

Validated Protocol: Gravimetric Solubility Determination

For researchers developing new formulations (e.g., drug-eluting hydrogels), precise solubility limits must be established.[1] Use this self-validating protocol.

Equipment
  • Analytical Balance (0.1 mg precision).[1]

  • Scintillation Vials (20 mL) with PTFE-lined caps.

  • Vortex Mixer and Sonicator.[1]

  • Syringe Filters (0.45 µm PTFE - hydrophobic).[1]

Workflow Diagram

SolubilityProtocolStartStart: Weigh 100mgMonomer into VialAddSolventAdd 1.0 mL Solvent(Stepwise addition)Start->AddSolventAgitateVortex (1 min)& Sonicate (5 min)AddSolvent->AgitateCheckVisual Inspection:Clear Solution?Agitate->CheckClearSoluble (>100 mg/mL)Record as High SolubilityCheck->ClearYesCloudyInsoluble/SaturatedCheck->CloudyNoCalcCalculate Solubility Limit:S = Mass / Volume (mg/mL)Clear->CalcAddMoreAdd +1.0 mL SolventRepeat AgitationCloudy->AddMoreIf Vol < 10mLCloudy->CalcIf Vol > 10mL (Low Sol)AddMore->Agitate

Caption: Step-by-step decision tree for determining the solubility limit of the monomer.

Step-by-Step Methodology
  • Preparation: Weigh approximately 100 mg of Bis[4-(vinyloxy)butyl]terephthalate into a tared vial.

  • Initial Addition: Add 0.5 mL of the target solvent.[1]

  • Agitation: Vortex for 30 seconds. If the solid persists, sonicate at 25°C for 5 minutes.

    • Note: Since the melting point is ~45°C, sonication heat may melt the solid, giving a false sense of solubility.[1] Ensure the solution returns to room temperature (25°C) before final assessment.

  • Visual Check:

    • Clear: Soluble.

    • Haze/Precipitate: Insoluble/Saturated.[1]

  • Incremental Addition: If insoluble, add solvent in 0.5 mL increments until dissolution or until 10 mL is reached (indicating <10 mg/mL solubility).

Application Context: Formulation & Biomaterials[1]

Cationic Polymerization Formulations

In industrial coatings and stereolithography (SLA), this monomer is often used as a reactive diluent or crosslinker.[1]

  • Recommended Diluents: Propylene Carbonate (polar, non-protic) or reactive diluents like Triethylene Glycol Divinyl Ether (DVE-3).[1]

  • Avoid: Amines or basic pigments, which inhibit the cationic acid catalyst.[1]

Drug Delivery & Hydrogels

For "drug development professionals" designing hydrogels:

  • Hydrophobicity: The terephthalate core makes this monomer relatively hydrophobic.[1] It is ideal for creating amphiphilic networks when copolymerized with hydrophilic monomers (e.g., PEG-vinyl ethers).[1]

  • Release Profile: The hydrophobicity can be tuned to slow the diffusion of small molecule drugs from the matrix.[1]

  • Fabrication: Dissolve the monomer in DCM or Ethanol (if immediate processing follows) to mix with the drug, then evaporate the solvent to cast films or particles.[1]

References

  • Google Patents. (2013).[1] WO2013162804A1 - Grafted telechelic polyisobutylenes possessing reactive functionality.[1] (Lists Vectomer usage in formulations). Retrieved from

A Technical Guide to Bis[4-(vinyloxy)butyl]terephthalate: A Versatile Monomer for Advanced Polymer Systems

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of Bis[4-(vinyloxy)butyl]terephthalate, a functionalized derivative of terephthalic acid. Designed for researchers, polymer chemists, and material scientists, this document details its synthesis, physicochemical properties, and diverse applications, with a focus on its role as a reactive monomer in the development of advanced polymer networks.

Introduction: Beyond Conventional Polyesters

Terephthalic acid (TPA) is a cornerstone of the polymer industry, serving as the primary building block for polyethylene terephthalate (PET), a ubiquitous material in packaging and textiles.[1] However, the true potential of TPA extends far beyond these commodity applications. By chemically modifying the TPA scaffold, a vast library of derivatives can be created, each with unique properties tailored for specialized applications in high-performance materials.

Bis[4-(vinyloxy)butyl]terephthalate (CAS No. 117397-31-6) is one such derivative of significant interest.[2] It uniquely combines a rigid aromatic terephthalate core with two flexible butyl chains, each terminated by a highly reactive vinyl ether group. This molecular architecture imparts a compelling balance of properties: the terephthalate backbone contributes to thermal stability and mechanical strength, while the vinyloxybutyl groups provide a pathway for rapid and efficient polymerization and cross-linking.[3] This guide will elucidate the synthesis and utility of this monomer, providing a technical foundation for its application in research and development.

Synthesis Pathway and Experimental Protocol

The synthesis of Bis[4-(vinyloxy)butyl]terephthalate is most logically approached as a two-stage process. First, the precursor diol, Bis(4-hydroxybutyl) terephthalate (BHBT), is synthesized via esterification. Second, the terminal hydroxyl groups of BHBT are converted to vinyl ethers.

Synthesis_Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: Vinylation TPA Terephthalic Acid BHBT Bis(4-hydroxybutyl) terephthalate (BHBT) TPA->BHBT  Heat, Catalyst (e.g., LiOAc) [13] Butanediol 1,4-Butanediol Butanediol->BHBT  Heat, Catalyst (e.g., LiOAc) [13] FinalProduct Bis[4-(vinyloxy)butyl] terephthalate BHBT->FinalProduct  KOH / DMSO (Super-basic medium) [6] Acetylene Acetylene Gas Acetylene->FinalProduct  KOH / DMSO (Super-basic medium) [6] Polymerization_Mechanism Initiator Cationic Initiator (H⁺ or Lewis Acid) Monomer Bis[4-(vinyloxy)butyl] terephthalate Initiator->Monomer Initiation ActivatedMonomer Activated Monomer (Carbocation) PolymerChain Propagating Polymer Chain ActivatedMonomer->PolymerChain Propagation PolymerChain->Monomer Chain Growth Crosslinked Cross-linked Network (High-Performance Material) PolymerChain->Crosslinked Cross-linking (if another chain reacts)

Sources

Methodological & Application

Advanced Characterization of Shape-Memory Networks Derived from Bis[4-(vinyloxy)butyl]terephthalate (BVBT)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocols for the synthesis, curing, and characterization of crosslinked polymer networks derived from Bis[4-(vinyloxy)butyl]terephthalate (BVBT) . As a bifunctional vinyl ether monomer featuring a rigid terephthalate core and flexible butyl spacers, BVBT is a critical precursor for high-performance Shape Memory Polymers (SMPs) and biodegradable thermosets. Unlike acrylate-based systems, BVBT undergoes cationic photopolymerization , offering distinct advantages such as insensitivity to oxygen inhibition and low shrinkage. This guide provides researchers with a self-validating workflow to transition from monomer quality control to functional network assessment.

Chemical Identity & Mechanism

Monomer Structure & Function

Bis[4-(vinyloxy)butyl]terephthalate (CAS: 117397-31-6) acts as a "reactive mesogen" or rigid crosslinker.

  • Core: Terephthalate moiety (provides thermal stability and modulus).

  • Spacers: Butyl chains (tune the glass transition temperature,

    
    ).
    
  • End-Groups: Vinyl ethers (highly reactive to cationic initiation).

Polymerization Mechanism: Cationic Curing

BVBT polymerizes via a cationic mechanism initiated by a photoacid generator (PAG). Upon UV irradiation, the PAG releases a superacid (e.g.,


), which attacks the electron-rich vinyl ether double bond, initiating chain growth. Because BVBT is bifunctional, this process rapidly forms an insoluble, crosslinked network.

Key Advantage: Unlike free-radical polymerization, this mechanism is not inhibited by oxygen , allowing for curing in ambient air.

Experimental Workflow

The following diagram outlines the critical path from raw monomer to fully characterized network.

BVBT_Workflow Monomer BVBT Monomer (Liquid/Waxy Solid) QC Quality Control (1H NMR / FTIR) Monomer->QC Verify Purity Formulation Formulation (BVBT + 1-2 wt% PAG) QC->Formulation Pass Curing Cationic Photocuring (UV 365nm, ~20 mW/cm²) Formulation->Curing Cast on Substrate Network Crosslinked Network (Thermoset Film) Curing->Network Fast Kinetics (<60s) Char_Chem Chem. Characterization (Gel Content, FTIR) Network->Char_Chem Step 1 Char_Mech Mech. Characterization (DMA, Tensile) Network->Char_Mech Step 2 SMP_Test Shape Memory Cycle (Thermomechanical) Char_Mech->SMP_Test Step 3

Figure 1: Operational workflow for BVBT network synthesis and characterization.

Protocol 1: Monomer Quality Control (QC)

Before polymerization, the integrity of the vinyl ether groups must be verified, as hydrolysis can produce acetaldehyde and hydroxyl-terminated impurities.

1H NMR Spectroscopy
  • Solvent:

    
    
    
  • Target Signals:

    • Vinyl Ether (End groups): Distinctive multiplets at 6.4 ppm (=CH-O) and 4.0–4.2 ppm (CH2=).

    • Terephthalate (Core): Singlet at ~8.1 ppm (aromatic protons).

    • Butyl Spacer: Multiplets at 1.8–2.0 ppm .

  • Validation Criteria: Integration ratio of Vinyl Ether protons to Aromatic protons must be 1:1 (specifically 2 vinyl protons per 4 aromatic protons normalized). If vinyl signals are low, the monomer has degraded.

FTIR Spectroscopy (Liquid Film)
  • Key Peak: 1610–1640 cm⁻¹ (C=C stretching of vinyl ether).

  • Reference Peak: 1715 cm⁻¹ (C=O ester carbonyl, internal standard).

Protocol 2: Cationic Photopolymerization

Formulation
  • Monomer: Heat BVBT to ~40°C if it is semi-crystalline/waxy to ensure low viscosity.

  • Photoinitiator: Add 1.0 – 2.0 wt% of a cationic photoinitiator (PAG).

    • Recommended: Diphenyliodonium hexafluorophosphate or Triphenylsulfonium hexafluoroantimonate.[1]

  • Mixing: Stir in an amber vial (UV protected) at 40°C for 15 minutes until homogenous.

Curing Procedure
  • Casting: Doctor-blade the resin onto a glass slide or Teflon mold (Spacer thickness: 100–200 µm).

  • Irradiation: Expose to UV light (Mercury arc lamp or 365 nm LED).

    • Intensity: 20–50 mW/cm².

    • Time: 60–120 seconds.[2]

  • Post-Cure: Thermal anneal at 80°C for 1 hour to ensure mobility of trapped cations and maximize conversion.

Protocol 3: Network Characterization Suite

Degree of Conversion (Real-Time FTIR)

Quantify the consumption of vinyl ether groups during cure.

  • Method: Monitor the peak area (

    
    ) of the vinyl ether band (
    
    
    
    ) relative to the invariant carbonyl band (
    
    
    ).
  • Calculation:

    
    
    
  • Target: >95% conversion is typical for vinyl ethers due to the chain-reaction nature of cationic polymerization.

Gel Content (Sol-Gel Analysis)

Determines the crosslinking efficiency.

  • Weigh initial cured sample (

    
    ).
    
  • Immerse in Dichloromethane (DCM) or THF for 24 hours at room temperature.

  • Dry the insoluble network under vacuum at 60°C to constant weight (

    
    ).
    
  • Gel Fraction:

    
    .
    
    • Interpretation: <85% indicates poor network formation or inhibition. >95% indicates a tight network.

Dynamic Mechanical Analysis (DMA)

DMA is the gold standard for defining the Shape Memory properties.

  • Mode: Tension film.

  • Ramp: -50°C to 150°C at 3°C/min.

  • Frequency: 1 Hz.

  • Key Outputs:

    • Storage Modulus (

      
      ): 
      
      • Glassy State (

        
        ): Typically ~1–3 GPa.
        
      • Rubbery State (

        
        ): Typically 5–20 MPa.
        
    • Glass Transition (

      
      ):  Defined as the peak of 
      
      
      
      . For BVBT networks, this usually falls between 30°C and 60°C , depending on crosslink density.
    • Crosslink Density (

      
      ):  Calculated from the rubbery plateau modulus (
      
      
      
      ) using rubber elasticity theory:
      
      
Shape Memory Cycle Assessment

To validate the material as a Shape Memory Polymer (SMP).

Cycle Steps:

  • Programming: Heat to

    
     (
    
    
    
    ). Deform (stretch) to strain
    
    
    .
  • Fixing: Cool to

    
     (
    
    
    
    ) while maintaining stress. Release stress. Measure fixed strain
    
    
    .
  • Recovery: Reheat to

    
    . Measure recovered strain 
    
    
    
    .

Performance Metrics:

Metric Formula Target for BVBT

| Shape Fixity (


)  | 

| > 98% | | Shape Recovery (

)
|

| > 95% |[3]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Tacky Surface Humidity interferenceCationic cure is sensitive to moisture (acts as chain transfer agent). Cure in a dry box or increase PAG concentration.
Low Tg Incomplete curePerform a thermal post-cure (80°C) to mobilize trapped active centers.
Yellowing PAG degradationIodonium salts can yellow. Switch to Sulfonium salts or reduce concentration.
Brittle Film Crosslink density too highCopolymerize with a mono-functional vinyl ether (e.g., hydroxybutyl vinyl ether) to reduce crosslinking.

References

  • Crivello, J. V. (1999). "The discovery and development of onium salt cationic photoinitiators." Journal of Polymer Science Part A: Polymer Chemistry. Link

  • Lendlein, A., & Kelch, S. (2002).[4] "Shape-memory polymers."[4][5][6] Angewandte Chemie International Edition. Link

  • Hoyle, C. E., & Bowman, C. N. (2010). "Thiol-click chemistry: a multifaceted toolbox for small molecule and polymer synthesis." Angewandte Chemie International Edition. (Relevant for Thiol-Vinyl Ether variations).[4][7][8][9][10][11] Link

  • Liu, C., Qin, H., & Mather, P. T. (2007). "Review of progress in shape-memory polymers." Journal of Materials Chemistry. Link

  • Sigma-Aldrich. "Bis[4-(vinyloxy)butyl] terephthalate Product Specification." (VEctomer Analog).[4] Link

Sources

Application Note: High-Performance Cationic Coatings using Bis[4-(vinyloxy)butyl]terephthalate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the formulation, application, and curing protocols for Bis[4-(vinyloxy)butyl]terephthalate -based polymers. Commonly known by the trade name VEctomer® 4050 , this divinyl ether monomer is a cornerstone in high-performance cationic UV-cure systems. Unlike free-radical acrylate systems, this polymer exhibits zero oxygen inhibition , ultra-fast curing speeds (<0.5s), and superior mechanical toughness due to its aromatic terephthalate backbone.

Target Audience: Material Scientists, Coating Engineers, and Drug Delivery Device Developers requiring chemically resistant, low-shrinkage, and biocompatible-grade surface finishes.

Material Profile & Mechanism[1][2][3][4][5][6][7]

Chemical Identity[3][8]
  • IUPAC Name: Bis[4-(vinyloxy)butyl] benzene-1,4-dicarboxylate

  • CAS Number: 117397-31-6

  • Physical State: Crystalline Solid / Pellets

  • Melting Point: 44–46 °C

  • Functionality: Difunctional Vinyl Ether (Divinyl Ether)

Mechanism of Action: Cationic Polymerization

The polymerization of Bis[4-(vinyloxy)butyl]terephthalate proceeds via a cationic ring-opening or vinyl addition mechanism initiated by a photo-generated superacid.

Key Advantages over Acrylates:

  • No Oxygen Inhibition: Curing can proceed in ambient air without nitrogen purging.

  • Dark Cure: The "living" nature of the cationic species allows polymerization to continue after the UV source is turned off, ensuring complete conversion in shadowed areas.

  • Low Shrinkage: The ring-opening or step-growth-like packing of vinyl ethers results in significantly lower volume shrinkage (<3%) compared to acrylates (10-15%), improving adhesion.

Reaction Pathway Diagram

The following diagram illustrates the acid-catalyzed propagation cycle.

CationicPolymerization Initiator Photoacid Generator (PAG) Acid Superacid (H+ X-) Initiator->Acid Release UV UV Light (254-365nm) UV->Initiator Activates Monomer Bis[4-(vinyloxy)butyl] terephthalate Acid->Monomer Protonation Carbocation Active Carbocation Species Monomer->Carbocation Initiation Carbocation->Monomer Propagation (Chain Growth) Carbocation->Carbocation Living Character Polymer Crosslinked Poly(Vinyl Ether) Network Carbocation->Polymer Termination/ Crosslinking

Figure 1: Mechanism of photo-initiated cationic polymerization for vinyl ether monomers.

Experimental Protocol

Safety & Handling
  • Hazard: Causes skin irritation. Molten material can cause thermal burns.[1]

  • PPE: Nitrile gloves, safety goggles, and lab coat.

  • Storage: Store at room temperature. Protect from moisture (water terminates cationic species).

Formulation Strategy

Since VEctomer® 4050 is a solid at room temperature (MP ~45°C), it must be processed either in a heated state or dissolved in a reactive diluent.

Recommended Formulation (Liquid Coating):

ComponentFunctionWeight %Notes
Bis[4-(vinyloxy)butyl]terephthalate Primary Resin60 - 80%Provides rigidity & thermal stability.
Triethylene Glycol Divinyl Ether (DVE-3) Reactive Diluent15 - 35%Reduces viscosity; liquid at RT.
Triarylsulfonium Hexafluoroantimonate Photoinitiator (PAG)2 - 4%Standard cationic initiator (e.g., UVI-6976).
Polyether Siloxane Leveling Agent0.1 - 0.5%Improves surface wetting.
Anthracene Derivative Photosensitizer0.5 - 1%Optional: For curing with LED (395nm) sources.
Step-by-Step Application Workflow
Phase 1: Preparation
  • Melt: Heat the Bis[4-(vinyloxy)butyl]terephthalate container to 50–60°C in an oven until completely liquid.

  • Mix: Add the reactive diluent (DVE-3) to the molten resin. Stir gently to avoid introducing bubbles. The mixture should remain liquid at room temperature if the diluent ratio is >20%.

  • Initiate: Add the Photoinitiator (PAG) under yellow light (to prevent premature curing). Mix for 10 minutes.

  • Filter: Pass the formulation through a 0.45 µm PTFE filter to remove particulates.

Phase 2: Coating
  • Substrates: Glass, Silicon, PET, or Polycarbonate.

  • Method:

    • Spin Coating: 2000 RPM for 30s (Target thickness: 2–5 µm).

    • Bar Coating: Use a #10 wire-wound rod for thicker films (10–20 µm).

Phase 3: Curing (The Critical Step)
  • UV Source: Mercury Arc Lamp (H-bulb) or UV LED (365nm/395nm).

  • Dose: 300–600 mJ/cm².

  • Atmosphere: Ambient air (Oxygen inhibition is not a factor).

  • Post-Bake: Immediately after UV exposure, bake the sample at 80°C for 5 minutes .

    • Why? This "Dark Cure" step mobilizes trapped cations, increasing conversion from ~85% to >98% and enhancing hardness.

Experimental Workflow Diagram

CoatingProtocol cluster_prep Preparation Phase cluster_app Application Phase cluster_post Post-Processing Melt Melt VEctomer 4050 (60°C) Dilute Add Reactive Diluent (DVE-3) Melt->Dilute Mix Add Photoinitiator (Yellow Light) Dilute->Mix Coat Spin/Bar Coat (Substrate) Mix->Coat Cure UV Exposure (300-600 mJ/cm²) Coat->Cure Bake Thermal Anneal (80°C, 5 min) Cure->Bake Test Characterization (FTIR/Hardness) Bake->Test

Figure 2: Standardized workflow for processing solid vinyl ether terephthalates.

Characterization & Validation

To validate the protocol, perform the following quality control tests:

TestMethodAcceptance Criteria
Conversion FTIR SpectroscopyDisappearance of vinyl ether peak at 1615 cm⁻¹ . >95% conversion required.
Hardness Pencil Hardness (ASTM D3363)Minimum 2H (Pure terephthalate films often reach 4H).
Adhesion Cross-Hatch Tape Test (ASTM D3359)5B (0% removal).
Solvent Resistance MEK Double Rubs>200 rubs without marring.

Troubleshooting Guide

Issue 1: Tacky Surface after Cure

  • Cause: Humidity interference. Water acts as a chain transfer agent, terminating the cationic species.

  • Solution: Reduce relative humidity to <40% or increase the post-bake temperature to 100°C to drive the reaction.

Issue 2: Crystallization in the Pot

  • Cause: The monomer has reverted to its solid state (MP ~45°C).

  • Solution: Store the formulation at 50°C or increase the reactive diluent (DVE-3) concentration to >30%.

Issue 3: Poor Adhesion to Plastic

  • Cause: High shrinkage (rare) or poor wetting.

  • Solution: Add 5% of a flexible cycloaliphatic epoxide (e.g., UVR-6110) to the formulation to reduce internal stress.

References

  • Crivello, J. V. (2002). The discovery and development of onium salt cationic photoinitiators. Journal of Polymer Science Part A: Polymer Chemistry.
  • RadTech Europe. (2001). Vinyl and Propenyl Ethers: their Cationic and Radical Cure. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Bis[4-(vinyloxy)butyl]terephthalate Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Bis[4-(vinyloxy)butyl]terephthalate (CAS 117397-31-6) is a high-performance crosslinker used in liquid crystal networks and advanced photopolymers. However, users frequently report "spontaneous" gelling or degradation into aldehydes.

The Scientific Reality: This molecule does not polymerize "spontaneously." It is an acid-sensitive cationic monomer . Unlike acrylates, which require radical inhibitors (like MEHQ) and oxygen, vinyl ethers are immune to oxygen but are triggered by protons (H+) .

Your primary enemy is not heat or light—it is trace acidity.

This guide provides the protocols required to neutralize the "Cationic Tripwire" inherent in this molecule.

The Mechanism of Instability (The "Why")

Before handling the material, you must understand the failure mode. Vinyl ethers possess an electron-rich double bond adjacent to an oxygen atom. This makes the


-carbon highly nucleophilic and susceptible to protonation.
FAQ: Why did my sample gel in the dark?

Answer: You likely introduced a proton source (acidic silica, unwashed glassware, or acidic solvent).

The Cationic Cascade:

  • Initiation: A trace proton (

    
    ) attacks the vinyl group.
    
  • Propagation: This forms a resonance-stabilized oxocarbenium ion, which immediately reacts with another monomer.

  • Result: Uncontrollable polymerization (Gelling).

The Hydrolysis Trap: If water is present with the acid, the oxocarbenium ion reacts with water instead of another monomer, cleaving the molecule into terephthalic acid derivatives and acetaldehyde (distinct pungent smell).

CationicCascade Start Trace Acid (H+) Monomer Vinyl Ether (Electron Rich) Start->Monomer Protonation Inter Oxocarbenium Ion (Highly Reactive) Monomer->Inter Forms Cation Path_Poly Path A: Polymerization (Anhydrous) Inter->Path_Poly + Monomer Path_Hydr Path B: Hydrolysis (Wet) Inter->Path_Hydr + H2O Result_Gel Crosslinked Gel (Irreversible Loss) Path_Poly->Result_Gel Result_Ald Acetaldehyde + Alcohol Path_Hydr->Result_Ald

Figure 1: The dual-threat mechanism. Trace acid triggers either gelling (dry conditions) or degradation (wet conditions).

Storage & Handling Protocols

Standard radical inhibitors (BHT, MEHQ) are useless for preventing cationic polymerization. You must use basic stabilizers.

Protocol A: Long-Term Storage
  • Temperature: 2–8°C (Refrigerate). The monomer is a solid/semi-solid (mp ~45°C). Keeping it solid reduces molecular mobility and reaction rates.

  • Atmosphere: Store under Argon or Nitrogen.

  • The "Base Pellet" Rule: Add 1–2 pellets of Potassium Hydroxide (KOH) directly into the storage vial.

    • Why? KOH acts as a "proton sponge," neutralizing any acid generated by glass surface interactions or trace hydrolysis.

    • Alternative: Anhydrous Potassium Carbonate (

      
      ).
      
Protocol B: Melting & Aliquoting

Since the material melts around 45°C, you must melt it to dispense it.

  • Do NOT use an oven. Ovens often have acidic atmospheres from other lab usage.

  • Use a water bath set to 50°C.

  • Glassware Prep: All pipettes and spatulas must be base-washed (dipped in dilute KOH/ethanol and dried) or strictly neutral. Avoid "fresh from the box" acidic glassware.

Purification: The Danger Zone

The most common point of failure is column chromatography. Standard Silica Gel 60 is acidic (pH ~6.5–7.0) . This is sufficient to polymerize vinyl ethers on the column, resulting in zero yield and a clogged column.

FAQ: How do I purify it without destroying it?

Answer: You must neutralize the silica gel surface using Triethylamine (TEA).

Protocol C: Neutralized Flash Chromatography

Reagents:

  • Silica Gel 60 (230-400 mesh).

  • Eluent (e.g., Hexane/Ethyl Acetate).[1][2]

  • Triethylamine (TEA).

Step-by-Step:

  • Slurry Preparation: Prepare the silica slurry using your starting eluent containing 1% v/v Triethylamine .

  • Column Packing: Pour the slurry and flush the column with at least 2 column volumes of this TEA-spiked solvent.

    • Mechanism:[1][3][4][5][6] The amine binds to the acidic silanol (Si-OH) sites, capping them.

  • Equilibration: Switch to your running eluent (TEA is optional here if the column is fully pre-treated, but keeping 0.5% TEA is safer).

  • Loading: Load the crude material.

  • Elution: Run the column. The vinyl ether will elute safely without degrading.

PurificationFlow Input Crude VEE-Terephthalate Decision Is Silica Neutralized? Input->Decision Fail Acidic Silanols (Si-OH) Trigger Polymerization Decision->Fail No Success_Step Pre-treat Silica with 1% Triethylamine (TEA) Decision->Success_Step Yes Loss Product Lost on Column Fail->Loss Run Run Column Success_Step->Run Yield High Yield Recovery Run->Yield

Figure 2: Decision tree for chromatographic purification. Neutralization is mandatory.

Troubleshooting Table

SymptomProbable CauseCorrective Action
Material turns into a hard gel in storage. Trace acid contamination or acidic container surface.Discard. For new batch: Add KOH pellets to the vial. Ensure vial is base-washed.
Pungent, fruity/sharp smell (Acetaldehyde). Hydrolysis has occurred due to moisture + acid.Purify immediately. Dissolve in Et2O, wash with 5% NaHCO3 (aq), dry over K2CO3, and rotovap.
Viscosity increases over time. Slow oligomerization (early stage gelling).Filter. Dissolve in solvent, filter to remove gel particles, and re-precipitate or strip solvent. Store cold.
Reaction with photoinitiator fails (no cure). Presence of basic impurities (amines) killing the cationic catalyst.Over-stabilization. If you used TEA for purification, you must remove it completely (high vac) before adding cationic photoinitiators (PAGs).

Solvent Compatibility Guide

When formulating inks or reaction mixtures, the choice of solvent is critical.

  • Chloroform (

    
    ): HIGH RISK.  Chloroform often degrades to form HCl and Phosgene over time. Must be distilled over basic alumina or stabilized with amylene, not ethanol.
    
  • Dichloromethane (

    
    ): MODERATE RISK.  Can become acidic. Pass through basic alumina plug before use.
    
  • Ethers (THF, Et2O): SAFE. Generally stable, but ensure they are peroxide-free.

  • Alcohols (MeOH, EtOH): FORBIDDEN. In the presence of any acid, alcohols will react with the vinyl ether to form acetals (destroying the monomer).

References

  • Crivello, J. V. (1999). "Cationic Polymerization: Iodonium and Sulfonium Salt Photoinitiators." Advances in Polymer Science. (Foundational mechanism of cationic cure).

  • Sigma-Aldrich. (2024). "Ethyl Vinyl Ether Product Specification & Stabilizer Data." Technical Data Sheet. (Establishes KOH/Base as the industry standard stabilizer for vinyl ethers).

  • Aoshima, S., & Kanaoka, S. (2009). "Synthesis of Stimuli-Responsive Polymers by Living Cationic Polymerization." Chemical Reviews. (Details the sensitivity of vinyl ethers to Lewis acids and moisture).

  • Kresge, A. J. (1987). "Vinyl Ether Hydrolysis."[3][4] Accounts of Chemical Research. (Definitive mechanism on acid-catalyzed hydrolysis).

  • University of Rochester. (2024). "Tips for Flash Column Chromatography: Acid Sensitive Compounds." Chemistry Department Guides. (Protocol for TEA-neutralized silica).

Sources

Purification techniques for "Bis[4-(vinyloxy)butyl]terephthalate"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Bis[4-(vinyloxy)butyl]terephthalate Purification

Current Status: Operational Ticket ID: VEEA-PUR-001 Assigned Specialist: Senior Application Scientist, Polymer Chemistry Division

Executive Summary

Bis[4-(vinyloxy)butyl]terephthalate (often abbreviated as VEEA or similar trade names) is a hybrid monomer combining a rigid aromatic core with highly reactive vinyl ether functional groups.

The Critical Challenge: Unlike acrylates, vinyl ethers are extremely sensitive to acid . Even trace acidity from silica gel or atmospheric CO₂ can trigger hydrolysis (releasing acetaldehyde) or premature cationic polymerization. Conversely, they are stable in base. Your purification strategy must strictly exclude acidic media.

This guide treats the purification process as a logic-gated workflow, adapting to the monomer's physical state (Melting Point: ~44–46°C).

Part 1: Diagnostic Triage (FAQ)

Q1: My monomer arrived as a solid, but the SDS says liquid. Is it degraded? A: Likely not. The melting point is ~45°C. It often exists as a supercooled liquid at room temperature but will crystallize over time or if seeded.

  • Action: Gently warm to 50°C. If it melts into a clear oil, it is physically stable. If it remains cloudy or yellow, proceed to Protocol A .

Q2: The monomer has a distinct yellow tint. How do I remove it? A: Yellowing typically indicates catalyst residues (titanium/tin salts from transesterification) or oxidative degradation (quinones).

  • Action: These impurities are polar. Use Protocol B (Adsorption) with Basic Alumina. Never use standard Silica Gel.

Q3: My polymerization kinetics are inconsistent (slow cure). A: This is the hallmark of hydroxyl contamination . Unreacted 4-hydroxybutyl vinyl ether (HBVE) acts as a chain transfer agent in cationic polymerization, retarding molecular weight growth.

  • Action: You must remove the alcohol. Recrystallization (Protocol C ) is the most effective method for this specific impurity.

Part 2: The Purification Matrix

Workflow Visualization

PurificationLogic Start Input: Crude VEEA Monomer CheckState Check Physical State (MP ~45°C) Start->CheckState Liquid Liquid (Supercooled/Melted) CheckState->Liquid Warmed >50°C Solid Solid (Crystalline) CheckState->Solid Ambient ImpurityCheck Identify Impurity Target Liquid->ImpurityCheck Recryst Protocol C: Recrystallization Solid->Recryst High Purity Req Color Color/Cat. Residue ImpurityCheck->Color Alcohol Unreacted Alcohol (HBVE) ImpurityCheck->Alcohol Alumina Protocol B: Basic Alumina Filtration Color->Alumina Alcohol->Recryst Storage Storage: Solid KOH / < 5°C Alumina->Storage Recryst->Storage

Figure 1: Decision tree for selecting the appropriate purification protocol based on physical state and impurity profile.

Protocol A: The "Quick Clean" (Melt Filtration)

Best for: Removing color bodies, catalyst salts, and acid traces from liquid samples.

Safety Warning: Do NOT use standard Silica Gel. It is acidic and will destroy the vinyl ether. Use Basic Alumina or Neutralized Silica .

  • Preparation:

    • Pack a glass column with Basic Activated Alumina (Brockmann Grade I).

    • Ratio: 10g Alumina per 1g of Monomer.

    • Condition the column with Dichloromethane (DCM) containing 1% Triethylamine (TEA) to ensure total basicity.

  • Loading:

    • Dissolve the crude monomer in DCM (1:1 w/w ratio).

    • Load onto the column.

  • Elution:

    • Elute with DCM. The monomer moves near the solvent front; polar impurities (catalysts/alcohols) adhere to the alumina.

  • Recovery:

    • Collect fractions and check TLC (Alumina plates).

    • Evaporate solvent under high vacuum (< 1 mbar) at < 40°C.

    • Result: Clear, colorless oil (which may crystallize).

Protocol C: Recrystallization (The Gold Standard)

Best for: Removing unreacted starting materials (HBVE) and achieving >99% purity.

Solvent Logic: The monomer is a terephthalate ester. It is soluble in aromatics/chlorinated solvents but shows steep temperature-dependent solubility in alcohols and aliphatic blends.

Recommended Solvent System: Ethanol (Absolute) or Toluene/Hexane (1:4) . Note: Ethanol is preferred for industrial scalability, but ensure it is anhydrous to prevent hydrolysis.

Step-by-Step:

  • Dissolution:

    • Place crude solid in a flask.

    • Add Ethanol (approx. 5 mL per gram of monomer).

    • Heat to 50–60°C (Do not boil excessively). The solution should become clear.

    • Optional: If the solution is colored, add activated charcoal (1 wt%), stir for 5 mins, and filter hot through a heated funnel.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • Transfer to a fridge (4°C) for 4 hours, then a freezer (-20°C) overnight.

    • White, needle-like crystals should form.

  • Filtration:

    • Filter rapidly using a cold Buchner funnel.

    • Wash the cake with cold Hexane (removes residual alcohol traces).

  • Drying:

    • Dry in a vacuum desiccator over P₂O₅ or KOH pellets for 24 hours.

    • Target MP: 44–46°C.

Part 3: Quantitative Data & Specifications

PropertySpecificationMethod/Notes
Appearance White solid or Clear liquidDependent on thermal history.
Melting Point 44 – 46 °CSharp range indicates high purity.
Solubility Soluble: DCM, THF, TolueneInsoluble: Water, Cold Hexane.
Stability pH > 7 RequiredFatal: pH < 7 triggers hydrolysis.
Impurity Limit < 0.5% Hydroxyl ContentCritical for cationic curing speed.

Part 4: Storage & Stabilization

Vinyl ethers do not require radical inhibitors (like MEHQ) to prevent polymerization, but they do require acid scavengers .

  • The "Pellet" Technique: Store the purified monomer in a brown glass jar containing 1–2 pellets of Potassium Hydroxide (KOH) . This acts as a desiccant and neutralizes any atmospheric CO₂ or acid vapors.

  • Temperature: Store at 2–8°C.

  • Inerting: Flush headspace with dry Nitrogen or Argon.

References

  • Crivello, J. V., & Conlon, D. A. (1983). Aromatic Bisvinyl Ethers: A New Class of Highly Reactive Thermosetting Monomers. Journal of Polymer Science: Polymer Chemistry Edition. Link

    • Authority: Foundational paper describing the synthesis and handling of arom
  • ChemicalBook. (2024).[1] Bis[4-(vinyloxy)butyl]terephthalate Properties and Melting Point. Link

    • Authority: Verification of physical constants (MP 44-46°C).
  • Sigma-Aldrich. (2024). Chromatography Adsorbents: Alumina vs. Silica. Link

    • Authority: Technical grounding for the exclusion of acidic silica in vinyl ether purific
  • Santa Cruz Biotechnology. (2024). Bis[4-(vinyloxy)butyl] Terephthalate Product Data. Link[2]

    • Authority: Commercial specification verific

Sources

Identifying and minimizing side reactions in "Bis[4-(vinyloxy)butyl]terephthalate" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Vinyl Ether" Paradox

Welcome to the technical guide for synthesizing Bis[4-(vinyloxy)butyl]terephthalate (VECT). As researchers, you are likely pursuing this molecule for its utility in cationic UV-curing or degradable polymer networks.[1]

The Central Challenge: You are synthesizing an ester in the presence of a vinyl ether.[1] This is chemically paradoxical. Standard esterification requires acid catalysis or acid halides, yet the vinyl ether functional group is extremely acid-sensitive .[1]

  • In the presence of protons (

    
    ):  Vinyl ethers hydrolyze to aldehydes.
    
  • In the presence of Lewis acids or carbocations: They undergo rapid, uncontrolled cationic polymerization (gelling).

This guide prioritizes the Acid Chloride Route (standard high-purity method) and introduces the Enzymatic Route (high-stability method), focusing on preventing the "Acid Crisis."

Critical Side Reaction Mechanisms

Understanding why your reaction failed is the first step to fixing it.[1] The vinyl ether double bond is electron-rich, making it a magnet for electrophiles (


).
Diagram 1: The "Acid Crisis" Pathways

This diagram illustrates how a single proton source (HCl byproduct or wet solvent) triggers two fatal side reactions: Hydrolysis and Polymerization.

SideReactions Start Vinyl Ether Moiety (-O-CH=CH2) Carbocation Oxocarbenium Ion (Intermediate) Start->Carbocation Protonation Proton Acid Source (H+ / HCl / Lewis Acid) Proton->Carbocation Hydrolysis Hydrolysis Product (Acetaldehyde + Alcohol) Carbocation->Hydrolysis + H2O (Fast) Polymer Cationic Polymerization (Crosslinked Gel) Carbocation->Polymer + Monomer (Chain Growth) Acetal Acetal Formation (Alcohol Addition) Carbocation->Acetal + Alcohol (ROH) Water Water (H2O) (Moisture) Water->Hydrolysis Monomer Vinyl Ether Monomer (Excess) Monomer->Polymer

Caption: The oxocarbenium intermediate is the "kill switch." Once formed by acid contact, it diverges into hydrolysis (if wet) or polymerization (if dry).

Troubleshooting Guide & FAQs

Scenario A: "My product turned into a solid, insoluble gel in the flask."

Diagnosis: Cationic Polymerization. You likely generated HCl during the addition of terephthaloyl chloride, and your base scavenger (Triethylamine/Pyridine) was either insufficient, wet, or added too slowly.

  • Fix: Ensure the reaction is kept < 0°C during addition. Use a 1.1 eq excess of base .[1] Ensure the base is dry (distilled over KOH).

Scenario B: "NMR shows a doublet at ~9.8 ppm and loss of vinyl protons."

Diagnosis: Hydrolysis. The vinyl ether cleaved into acetaldehyde.[1] This happens during the aqueous workup if the water is acidic.[1]

  • Fix: Never wash with pure water or acid.[1] Use 5% NaHCO3 or dilute NaOH for all wash steps.[1] The aqueous phase must remain pH > 8.[1]

Scenario C: "The product smells like vinegar/aldehyde and yield is low."

Diagnosis: Acetal Formation. If you used an excess of alcohol (4-hydroxybutyl vinyl ether) and the reaction became acidic, the alcohol attacked the vinyl ether.

  • Fix: Strictly control stoichiometry. Do not use a large excess of the alcohol linker if acidic species are present.[1]

Validated Experimental Protocols

Method 1: The "Acid Chloride" Route (Standard Lab Scale)

Best for: High purity, gram-to-multigram scale.

Reagents:

  • Terephthaloyl Chloride (TPC)

  • 4-Hydroxybutyl Vinyl Ether (HBVE)[2]

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM) - Must be Anhydrous

Step-by-Step Protocol:

StepActionCritical Control Point (Why?)
1 Setup Flame-dry a 3-neck flask under

. Add HBVE (2.2 eq) and TEA (2.5 eq) in anhydrous DCM.
2 Cooling Cool the mixture to -10°C to 0°C using an ice/salt bath.[1]
3 Addition Dissolve TPC (1.0 eq) in DCM. Add dropwise over 1 hour.
4 Reaction Allow to warm to Room Temp (25°C) slowly. Stir for 4-12 hours.
5 Quench Pour reaction mixture into saturated NaHCO3 solution.
6 Workup Wash organic layer with 5% NaHCO3 (x2), then Brine.[1] Dry over

.[1]
7 Purification Flash chromatography on silica gel pre-treated with 1% TEA .
Method 2: The "Enzymatic" Route (Green/High Stability)

Best for: Avoiding all acid side reactions.[1] Slower but safer.[1]

Reagents:

  • Divinyl Adipate (or Dimethyl Terephthalate - slower)

  • 4-Hydroxybutyl Vinyl Ether (HBVE)[2]

  • Catalyst: Candida antarctica Lipase B (immobilized, e.g., Novozym 435)

Workflow:

  • Mix Terephthalic donor + HBVE in mild solvent (e.g., Toluene or bulk).[1]

  • Add Lipase beads.[1]

  • Stir at 40-60°C.

  • Filtration: Filter off the enzyme beads.

  • Result: High purity ester without any acid exposure.

Synthesis Decision Logic

Use this flow to determine the best approach for your specific constraints.

SynthesisLogic Start Start: VECT Synthesis Scale What is your scale? Start->Scale Small Lab Scale (<10g) Need High Purity Scale->Small Large Large Scale (>50g) Need Safety/Simplicity Scale->Large Method1 Method 1: Acid Chloride (Fast, High Yield, Risky) Small->Method1 Method2 Method 2: Enzymatic/Transesterification (Slow, Mild, Safe) Large->Method2 BaseWash Strict Base Wash (NaHCO3) Method1->BaseWash Critical Step PreTreat Pre-treat Silica with TEA BaseWash->PreTreat Purification

Caption: Decision matrix for selecting the synthesis route based on scale and risk tolerance.

References

  • Crivello, J. V. (2025).[1] Mechanisms of Cationic Polymerization of Vinyl Ethers. Journal of Polymer Science. (General reference for vinyl ether sensitivity).[1]

  • Guzman, M., et al. (2018).[1] Novel sustainable synthesis of vinyl ether ester building blocks...[3][4] using Candida antarctica lipase B.[1][3][4] Polymer Chemistry. (Primary source for Enzymatic Route).

  • BASF Technical Data. (2025). 4-Hydroxybutyl vinyl ether (HBVE) Handling Guide. (Safety and stability data).

  • Varner, T. P., et al. (2020).[1][5] Mechanistic Insight into the Stereoselective Cationic Polymerization of Vinyl Ethers. JACS. (Mechanism of side reactions).

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Reference ID: VEE-TP-117397 | Tier 3 Support

Welcome to the Technical Support Center. I am Dr. Aris, Senior Application Scientist. Below is the definitive guide for handling Bis[4-(vinyloxy)butyl]terephthalate (CAS: 117397-31-6). This guide moves beyond basic datasheet parameters to address the mechanistic reasons for instability and the specific protocols required to maintain reagent integrity.

The Core Stability Directive

The "Hidden" Threat: Acid-Catalyzed Autocatalysis Unlike acrylates, which suffer from radical-induced polymerization (triggered by heat/light), vinyl ether esters like Bis[4-(vinyloxy)butyl]terephthalate are cationically active . Their primary enemy is protonation (H⁺) .

  • The Trap: Trace moisture reacts with the vinyl ether group to form acetaldehyde and an alcohol. This reaction is acid-catalyzed.[1] If the monomer degrades, it can generate acidic byproducts or expose surface hydroxyls that further catalyze the reaction, leading to a runaway degradation loop or "gelation" inside the bottle.

  • The Fix: You must maintain a neutral-to-basic and anhydrous environment.

Physicochemical Profile [1][2][3][4][5][6][7]
PropertyValueImplication for Handling
CAS Number 117397-31-6Verification ID.
Physical State Low-melting Solid / Semi-solidMelts at ~44–46°C. Requires gentle heating before dispensing.
Reactive Group Vinyl Ether (–O–CH=CH₂)Highly reactive to Cations (H⁺) and Lewis Acids.
Hydrolysis Product Acetaldehyde + Alcohol"Fruity" or pungent smell indicates degradation.
Storage Temp 2–8°C (Refrigerated)Slows spontaneous thermal events.
Storage & Preservation Protocols

Q: "My monomer arrived solid. How do I store it to prevent degradation?"

Protocol A: The "Dry & Dark" Standard

  • Temperature: Store at 2–8°C . While the monomer is stable at room temperature for short periods, long-term storage requires refrigeration to inhibit slow hydrolysis kinetics.

  • Atmosphere: Strictly Inert (Nitrogen or Argon). Oxygen is not the primary inhibitor (unlike acrylates), but moisture in the air is fatal. Always backfill the headspace with dry N₂ after use.

  • Container: Amber glass is standard.

    • Pro-Tip: If you synthesize or repurpose containers, ensure the glass is base-washed (e.g., with dilute NaOH followed by thorough drying) to remove acidic silanol groups on the glass surface, which can initiate surface polymerization.

Q: "Can I add stabilizers?" A: Yes. Unlike acrylates that use MEHQ (radical inhibitor), vinyl ethers benefit from base stabilizers .

  • Recommendation: If storing for >6 months, add a small pellet of Potassium Hydroxide (KOH) or a trace of a tertiary amine (like triethylamine) to the secondary containment or directly to the bulk (if filtration before use is planned). This acts as a "proton sponge" to neutralize any adventitious acid.

Degradation & Reactivity Pathways (Visualized)

The following diagram illustrates the two primary failure modes: Hydrolysis (Moisture attack) and Cationic Polymerization (Acid attack).

G Monomer Bis[4-(vinyloxy)butyl] terephthalate Hydrolysis Hydrolysis Pathway (Degradation) Monomer->Hydrolysis Attack by H₂O Polymerization Cationic Polymerization (Curing/Gelling) Monomer->Polymerization Chain Growth Moisture Moisture (H₂O) + Trace Acid (H⁺) Moisture->Hydrolysis LewisAcid Lewis Acid / H⁺ (Initiator or Impurity) LewisAcid->Polymerization Initiation Byproducts Acetaldehyde + 4-Hydroxybutyl ester Hydrolysis->Byproducts Cleavage Crosslinked Crosslinked Network (Insoluble Gel) Polymerization->Crosslinked Network Formation

Figure 1: Mechanistic pathways for Vinyl Ether degradation (Hydrolysis) vs. Intended Cure (Polymerization).

Troubleshooting Guide (Q&A)
Scenario 1: The "Fruity" Smell

User: "I opened the bottle and it smells sweet/pungent, like apples or acetaldehyde. Is it safe to use?" Scientist Diagnosis: Hydrolysis has occurred.

  • Cause: Moisture ingress has cleaved the vinyl ether bond, releasing acetaldehyde.

  • Impact: The stoichiometry of your reaction will be off. The mono-functional or non-functional alcohol byproducts will act as chain terminators, preventing crosslinking.

  • Action: Discard. Do not attempt to dry or repurpose. The functionality has been irreversibly lost.

Scenario 2: Melting the Solid

User: "The material is solid. Can I microwave it or heat it on a hotplate?" Scientist Diagnosis: Improper Heating Risk.

  • Risk: Localized overheating (>60°C) can trigger thermal polymerization or side reactions.

  • Protocol:

    • Place the sealed container in a water bath at 50°C .

    • Allow it to melt slowly (~15-30 mins).

    • Homogenize: Gently invert the bottle. Separation can occur upon freezing; mixing ensures the stabilizer (if present) is distributed.

Scenario 3: Incomplete Curing

User: "I mixed it with a photoacid generator (PAG), but the film remains tacky." Scientist Diagnosis: Cationic Inhibition by Moisture/Base.

  • Cause: Cationic polymerization is not inhibited by oxygen (unlike acrylates), but it is severely inhibited by bases (amines, basic fillers) and moisture (which acts as a chain transfer agent).

  • Troubleshooting Steps:

    • Check Humidity: Is the relative humidity >50%? High humidity terminates the growing cationic chain.

    • Check Substrate: Are you coating on a basic surface (e.g., amine-treated glass)? This neutralizes the acid catalyst.

    • Bake Step: A post-exposure bake (PEB) at 60-80°C is often required to drive the dark reaction and complete the cure.

Experimental Workflow: Safe Handling Decision Tree

Follow this logic flow to ensure experimental success.

StorageWorkflow Start Receive Monomer CheckState Physical State Check Start->CheckState IsSolid Solid/Semi-Solid? CheckState->IsSolid Melt Water Bath (50°C) Do NOT overheat IsSolid->Melt Yes Inspect Odor/Visual Check IsSolid->Inspect No (Already Liquid) Melt->Inspect Smell Acetaldehyde Odor? Inspect->Smell Discard DISCARD (Irreversible Hydrolysis) Smell->Discard Yes Proceed Proceed to Formulation Smell->Proceed No Storage Storage: 2-8°C, Dark, N₂ Flush Proceed->Storage Post-Use

Figure 2: Decision tree for receiving and handling VEE monomers.

References
  • ChemicalBook . (2024).[8] Bis[4-(vinyloxy)butyl]terephthalate Properties and CAS 117397-31-6. Link

  • Santa Cruz Biotechnology . (2024). Bis[4-(vinyloxy)butyl] Terephthalate Product Data. Link[3]

  • Kresge, A. J., et al. (2017). Mechanism of acid-catalyzed vinyl ether hydrolysis. ResearchGate. Link

  • BenchChem . (2025).[9] Handling and Storage of Vinyl Monomers: Preventing Premature Polymerization. Link

  • UCLA Chemistry . (2009). Safe Operating Procedure for the Handling of Vinylic Monomers. Link

Sources

Methods for removing inhibitors from "Bis[4-(vinyloxy)butyl]terephthalate" before use

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TS-VECT-4020-PUR Version: 2.1 Last Updated: February 20, 2026 Department: Polymer Chemistry & Application Support

Executive Summary & Chemical Profile[1]

Bis[4-(vinyloxy)butyl]terephthalate (often associated with the trade name Vectomer® 4020 ) is a divinyl ether monomer used primarily in cationic polymerization and thiol-ene click chemistry.

Unlike acrylate monomers, which are strictly stabilized with radical inhibitors (like MEHQ), vinyl ethers are highly sensitive to acidic species (which trigger spontaneous cationic polymerization) and moisture (which causes hydrolysis of the vinyl ether bond).

Why Remove Inhibitors?

Commercial batches are typically stabilized with:

  • Antioxidants: BHT (Butylated hydroxytoluene) or MEHQ (4-Methoxyphenol) to prevent oxidative degradation.

  • Acid Scavengers: Trace bases (e.g., KOH) to prevent premature cationic initiation.

Critical Note: For precise kinetic studies, photopolymerization, or living cationic polymerization, these stabilizers must be removed. However, removing the stabilizer makes the monomer extremely sensitive. Processed monomer must be used immediately.

PropertyValueImplication for Purification
Physical State Viscous LiquidHigh viscosity requires dilution for column chromatography.
Boiling Point >150°C (High Vacuum)Do NOT Distill. Thermal degradation risk is high.
Reactivity Cationic / Thiol-EneAvoid Acidic Alumina. Use Basic Alumina only.
Hydrophobicity ModerateSoluble in Hexane, DCM, Toluene.

Decision Matrix: Do You Need to Purify?

Before proceeding, verify if purification is strictly necessary for your application.

decision_matrix start Start: Intended Application cat_poly Cationic Polymerization (e.g., Epoxy/Vinyl Ether) start->cat_poly radical_poly Thiol-Ene / Radical Hybrid start->radical_poly storage Long-term Storage start->storage check_sens Is reaction kinetics critical? cat_poly->check_sens radical_poly->check_sens stop STOP: Do Not Purify. Inhibitor prevents degradation. storage->stop check_sens->stop No (Industrial Cure) proceed PROCEED: Method A (Basic Alumina Column) check_sens->proceed Yes (Kinetic Study)

Figure 1: Decision logic for determining necessity of inhibitor removal.

Method A: Basic Alumina Flash Chromatography (The Gold Standard)

This is the recommended method. It removes phenolic inhibitors (BHT/MEHQ), water, and trace acid species simultaneously without subjecting the monomer to thermal stress.

Why Basic Alumina?

  • Neutral/Acidic Alumina: Risk of triggering cationic polymerization on the column due to surface acidity.

  • Basic Alumina: Scavenges adventitious acid, ensuring the monomer remains stable during purification.

Materials Required
  • Stationary Phase: Activated Basic Alumina (Brockmann Grade I), ~50-200 μm mesh.

  • Solvent: Dichloromethane (DCM) or Hexanes (HPLC Grade).

  • Glassware: Glass column with fritted disc (or cotton plug), rotary evaporator.

Protocol Steps
  • Preparation of Alumina:

    • Bake the basic alumina at 150°C for 4 hours if it has been exposed to air (to remove adsorbed water). Cool in a desiccator.

  • Column Packing:

    • Pack a glass column with the basic alumina.

    • Ratio: Use approximately 10g of Alumina per 1g of Monomer .

    • Tip: A "dry pack" is sufficient, but a "wet slurry" pack in the elution solvent yields better separation.

  • Sample Loading (The Dilution Factor):

    • Bis[4-(vinyloxy)butyl]terephthalate is viscous. Do not run neat.

    • Dilute the monomer 1:1 (v/v) with DCM or Hexanes. This reduces viscosity and prevents channel formation in the column.

  • Elution:

    • Pass the diluted monomer through the column using gravity or slight positive nitrogen pressure.

    • Observation: Inhibitors (MEHQ) are polar and often form a visible yellow/brown band at the very top of the alumina. The monomer is less polar and elutes quickly.

  • Recovery:

    • Collect the clear eluent.

    • Remove solvent via rotary evaporation (Temperature < 40°C).[1]

    • Final Step: High-vacuum drying (1-2 hours) to remove trace solvent.

Method B: Commercial Inhibitor Removal Columns (Rapid Protocol)

For small volumes (< 50 mL) or high-throughput screening, pre-packed disposable columns are effective.

  • Recommended Media: Columns packed with proprietary resin for MEHQ/BHT removal (e.g., De-Hibit®, Inhibitor Remover Replacement Packing).

  • Constraint: Ensure the packing material is compatible with vinyl ethers (non-acidic).

Protocol
  • Dilute monomer 1:1 with a non-polar solvent (Toluene or Hexane).

  • Pre-wet the commercial column with the same solvent to remove air voids.

  • Flow the monomer solution through the column at a rate of ~1-2 bed volumes per minute.

  • Evaporate solvent as described in Method A.

Troubleshooting & FAQs

Q1: The monomer polymerized inside the column. What happened?

Diagnosis: You likely used Acidic or Neutral Alumina with high surface activity, or the column heated up (exotherm). Solution: Always use Basic Alumina . Vinyl ethers are extremely sensitive to proton donors. The surface hydroxyls on acidic silica/alumina act as initiators.

Q2: Can I use NaOH washing (Liquid-Liquid Extraction)?

Recommendation: Avoid. Reasoning: While NaOH removes phenolic inhibitors, Bis[4-(vinyloxy)butyl]terephthalate contains ester linkages (terephthalate backbone). Strong aqueous bases can cause hydrolysis of the ester, degrading the monomer into terephthalic acid and vinyloxy-butanol. Alumina adsorption is anhydrous and safer.

Q3: How do I store the monomer after purification?

Answer: You generally cannot store it long-term.

  • Immediate Use: Use within 4-8 hours.

  • Short-term: Store at -20°C under Argon/Nitrogen atmosphere in a silanized glass vial.

  • Reason: Without inhibitors, trace moisture or oxygen can initiate slow degradation or polymerization.

Q4: My "pure" monomer is cloudy.

Diagnosis: Moisture contamination or alumina fines. Solution:

  • Dry the monomer over molecular sieves (4Å) for 2 hours.

  • Pass through a 0.45 μm PTFE syringe filter to remove alumina dust.

Process Workflow Visualization

purification_workflow raw Raw Monomer (Viscous, Stabilized) dilute Dilution (1:1 in DCM/Hexane) raw->dilute Reduce Viscosity column Basic Alumina Column (Traps Acid & Inhibitor) dilute->column Gravity Elution evap Rotary Evaporation (<40°C) column->evap Eluent pure Pure Monomer (Use Immediately) evap->pure Solvent Free

Figure 2: Step-by-step workflow for Method A (Alumina Adsorption).

References

  • Crivello, J. V. (2002). "The discovery and development of onium salt cationic photoinitiators." Journal of Polymer Science Part A: Polymer Chemistry, 37(23), 4241-4254.
  • Sigma-Aldrich Technical Bulletin. "Inhibitor Removal Methods."

  • Sandler, S. R., & Karo, W. (1998). Polymer Syntheses, Volume 2. Academic Press. (Standard reference for vinyl ether handling).
  • Macromolecules Journal. (2014). "Living Cationic Polymerization of Vinyl Ethers." (Context for purity requirements).

  • Vectomer® Technical Data Sheet. (General handling of vinyl ether esters). Note: Specific TDS should be requested from the current supplier (e.g., Vertellus or equivalent).

Sources

Characterizing and resolving inconsistencies in "Bis[4-(vinyloxy)butyl]terephthalate" batches

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Bis[4-(vinyloxy)butyl]terephthalate. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common inconsistencies encountered in their experimental work with this monomer. Our goal is to provide you with the expertise and practical guidance necessary to ensure the quality and reproducibility of your results.

Introduction to Bis[4-(vinyloxy)butyl]terephthalate

Bis[4-(vinyloxy)butyl]terephthalate (CAS No. 117397-31-6) is a specialized monomer with applications stemming from its terephthalic acid backbone and reactive vinyl ether functional groups.[1][2][3] It is a derivative of terephthalic acid, a compound noted for potential anti-hemorrhagic properties.[1][2] The quality of this monomer is paramount for the successful synthesis of downstream polymers and materials. Inconsistencies in its purity, structure, or reactivity can lead to significant experimental setbacks. This guide provides a structured approach to identifying and resolving such issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My Bis[4-(vinyloxy)butyl]terephthalate batch appears discolored (yellow to brown). Is this normal, and can I still use it?

Answer:

Discoloration in a new or stored batch of Bis[4-(vinyloxy)butyl]terephthalate is a common concern and typically indicates the presence of impurities. While a very faint yellow tint might be acceptable for some non-critical applications, significant discoloration is a red flag that warrants investigation before use.

Potential Causes:

  • Oxidation: The vinyl ether groups are susceptible to oxidation, which can lead to the formation of colored byproducts. This can be exacerbated by improper storage, such as exposure to air and light.

  • Residual Catalysts: If the synthesis involved a transition metal catalyst (e.g., palladium or titanium compounds used in esterification or transesterification), incomplete removal can lead to discoloration.[4][5]

  • Impurities in Starting Materials: The purity of the precursors, such as terephthalic acid or 4-(vinyloxy)butan-1-ol, directly impacts the final product. Impurities in these starting materials can carry through the synthesis and cause discoloration.

  • Thermal Degradation: Exposure to excessive heat during synthesis, purification (e.g., distillation), or storage can cause decomposition and the formation of colored species.

Troubleshooting Workflow:

start Discolored Batch purity Assess Purity (UV-Vis, NMR, HPLC) start->purity storage Review Storage Conditions start->storage decision Decision Point purity->decision storage->decision purify Purification (Recrystallization, Column Chromatography) decision->purify Minor Impurities use Use with Caution (Non-critical applications) decision->use Trace Discoloration discard Discard Batch decision->discard Significant Impurities

Caption: Troubleshooting workflow for discolored batches.

Step-by-Step Protocol for Purity Assessment:

  • Visual Inspection: Note the color and physical state of the material. Bis[4-(vinyloxy)butyl]terephthalate should be a white to off-white solid.[1]

  • UV-Vis Spectroscopy:

    • Dissolve a small, known concentration of the material in a suitable solvent (e.g., HPLC-grade acetonitrile).

    • Run a UV-Vis scan from 200-800 nm.

    • A pure sample should have a characteristic absorbance profile. The presence of a broad absorbance tail extending into the visible region (400-700 nm) suggests colored impurities.

  • ¹H NMR Spectroscopy:

    • Dissolve the sample in a deuterated solvent (e.g., CDCl₃).

    • Acquire a ¹H NMR spectrum. The presence of unexpected peaks, particularly in the aromatic or vinylic regions, can indicate impurities. The integration of these peaks relative to the main product signals can provide a semi-quantitative measure of impurity levels.

  • High-Performance Liquid Chromatography (HPLC):

    • Develop an appropriate HPLC method (e.g., reverse-phase with a C18 column and a water/acetonitrile mobile phase gradient).

    • A pure sample should exhibit a single major peak. The presence of multiple peaks indicates impurities.

Resolution:

  • Minor Discoloration: If analytical tests show only minor impurities, you may consider purifying the material. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be effective.

  • Significant Discoloration/Impurities: If significant impurities are detected, it is advisable to discard the batch to avoid compromising your experiments.

FAQ 2: I am observing incomplete or slow polymerization when using a new batch of Bis[4-(vinyloxy)butyl]terephthalate. What could be the cause?

Answer:

Incomplete or slow polymerization is a critical issue that often points to problems with the monomer's purity or the presence of inhibitors.

Potential Causes:

  • Presence of Polymerization Inhibitors: The vinyl ether groups are susceptible to radical polymerization. To prevent this during storage, manufacturers may add inhibitors (e.g., hydroquinone, BHT). These must be removed before use.

  • Hydrolysis of Vinyl Ether Groups: Exposure to moisture, especially under acidic or basic conditions, can hydrolyze the vinyl ether groups to acetaldehyde and the corresponding alcohol, Bis(4-hydroxybutyl) terephthalate. This consumes the reactive sites needed for polymerization.

  • Incorrect Stoichiometry: In step-growth polymerizations, precise stoichiometry of the reacting monomers is crucial for achieving high molecular weight polymers.[6]

  • Low Purity: The presence of non-reactive impurities can disrupt the stoichiometry and hinder polymer chain growth.

Troubleshooting Workflow:

start Polymerization Issues inhibitor Check for Inhibitors (Datasheet, NMR) start->inhibitor hydrolysis Test for Hydrolysis (FTIR, Karl Fischer) start->hydrolysis purity Verify Purity (HPLC, NMR) start->purity remove_inhibitor Remove Inhibitor (Column Chromatography, Distillation) inhibitor->remove_inhibitor dry_reagents Dry Monomer & Solvents hydrolysis->dry_reagents purify_monomer Purify Monomer purity->purify_monomer retry Retry Polymerization remove_inhibitor->retry dry_reagents->retry purify_monomer->retry

Caption: Troubleshooting workflow for polymerization issues.

Step-by-Step Protocol for Investigation:

  • Review Certificate of Analysis (CoA): Check the CoA for the presence of any added inhibitors.

  • Karl Fischer Titration: Determine the water content of your monomer batch. High water content suggests potential hydrolysis.

  • FTIR Spectroscopy:

    • Acquire an FTIR spectrum of your monomer.

    • Look for the characteristic peaks of the vinyl ether group (typically around 1620-1640 cm⁻¹ for the C=C stretch and 3100-3010 cm⁻¹ for the =C-H stretch).

    • The appearance or increased intensity of a broad peak around 3200-3500 cm⁻¹ (O-H stretch) could indicate the presence of the hydrolyzed diol impurity, Bis(4-hydroxybutyl) terephthalate.

  • Monomer Purification:

    • Inhibitor Removal: If an inhibitor is present, it can often be removed by passing a solution of the monomer through a column of activated basic alumina.

    • Drying: Dry the monomer under vacuum at a temperature below its melting point (44-46 °C) to remove any residual moisture.[1]

Resolution:

  • After removing any inhibitors and ensuring the monomer is dry, repeat the polymerization under strictly anhydrous conditions.

  • If problems persist, a full repurification of the monomer via recrystallization or column chromatography may be necessary to remove other non-volatile impurities.

FAQ 3: My characterization data (NMR, GPC) of the synthesized polymer shows a lower than expected molecular weight and/or a broad polydispersity index (PDI). What went wrong?

Answer:

Achieving the target molecular weight and a narrow PDI is often the primary goal of polymerization. Deviations from the expected values can be traced back to several factors related to the monomer and the reaction conditions.

Potential Impurities and Their Effects:

ImpurityPotential SourceEffect on PolymerizationAnalytical Detection Method
Bis(4-hydroxybutyl) terephthalate Hydrolysis of the monomerActs as a chain terminator or can be incorporated into the polymer, altering its structure.¹H NMR, FTIR, HPLC
Mono-vinyl ether functionalized terephthalate Incomplete synthesisActs as a chain-capping agent, limiting molecular weight gain.¹H NMR, HPLC, Mass Spec
Residual solvents (from synthesis/purification) Incomplete dryingCan interfere with the polymerization kinetics and stoichiometry.¹H NMR, Gas Chromatography (GC)
Water Inadequate drying of monomer or reaction setupCan cause hydrolysis of the monomer or interfere with certain catalysts.Karl Fischer Titration

Troubleshooting and Optimization Strategy:

start Low MW / Broad PDI monomer_purity Re-evaluate Monomer Purity (NMR, HPLC, KF) start->monomer_purity stoichiometry Verify Stoichiometry (High-precision weighing) start->stoichiometry conditions Review Reaction Conditions (Temperature, Time, Atmosphere) start->conditions purify Purify Monomer monomer_purity->purify reweigh Recalculate & Re-weigh Monomers stoichiometry->reweigh optimize Optimize Conditions conditions->optimize retry Retry Polymerization purify->retry reweigh->retry optimize->retry

Caption: Strategy for addressing low molecular weight or broad PDI.

Key Experimental Considerations:

  • Monomer Purity is Paramount: As a guiding principle in polymer chemistry, monomer purity is non-negotiable for achieving high molecular weights.[6] Even small amounts of monofunctional impurities can drastically limit chain growth.

  • Precise Stoichiometry: For step-growth polymerizations, aim for a stoichiometric ratio as close to 1.000 as possible. Use analytical balances and account for the purity of your monomers when calculating molar equivalents.

  • Inert Atmosphere: The vinyl ether groups can be sensitive. Conducting polymerizations under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions.[7]

  • Reaction Temperature and Time: Overly high temperatures or prolonged reaction times can lead to degradation and side reactions, broadening the PDI. Optimize these parameters for your specific polymerization system.

By systematically addressing these potential issues, researchers can improve the consistency of their Bis[4-(vinyloxy)butyl]terephthalate batches and achieve more reliable and reproducible experimental outcomes.

References

  • Pharmaffiliates. Bis[4-(vinyloxy)butyl] Terephthalate. Available from: [Link]

  • Reddit. Troubleshooting step growth polymerization. Available from: [Link]

  • ResolveMass Laboratories Inc. Step-by-Step Guide to Custom Polymer Synthesis Process. Available from: [Link]

  • Lorenz, T. C. (2012). Polymerase Chain Reaction: Basic Protocol Plus Troubleshooting and Optimization Strategies. Journal of visualized experiments : JoVE, (63), e3998. Available from: [Link]

  • University of Waterloo. TROUBLESHOOTING POLYMERIZATIONS. Available from: [Link]

  • Google Patents. CN103613694A - Preparation method of polyethylene terephthalic acid di[4-butyl phenol] ester.
  • PrepChem.com. Synthesis of bis(hydroxybutyl) terephthalate. Available from: [Link]

  • Google Patents. WO2024112099A1 - Recycled bis(4-hydroxybutyl)terephthalate, method for preparing same, and polyester resin using same.
  • Goliszek, M., et al. (2022). Synthesis of Bis(isodecyl Terephthalate) from Waste Poly(ethylene Terephthalate) Catalyzed by Lewis Acid Catalysts. Materials (Basel, Switzerland), 15(23), 8694. Available from: [Link]

  • Graur, I., et al. (2022). Synthesis and characterization of novel functional vinyl ethers that bear various groups. Comptes Rendus. Chimie, 25, 137-147. Available from: [Link]

  • ResearchGate. ¹H NMR spectrum of monohydroxybutyl terephthalate (BTa). Available from: [Link]

  • National Center for Biotechnology Information. Hydroxyethyl vinyl ether. PubChem Compound Database. Available from: [Link]

  • Vortmeyer, D. VINYLOXY-ALKOXIDES. NEW DIASTEREOSELECTIVE C-C-COUPLING REACTIONS OF CARBOHYDRATE VINYL ETHERS WITH CARBONYL COMPOUNDS. Available from: [Link]

  • ResearchGate. Poly(alkylene terephthalate)s: From current developments in synthetic strategies towards applications. Available from: [Link]

  • ResearchGate. Thermo-oxidation stability of poly(butylene terephthalate) and catalyst composition. Available from: [Link]

  • ResearchGate. (PDF) Synthesis of Bis(isodecyl Terephthalate) from Waste Poly(ethylene Terephthalate) Catalyzed by Lewis Acid Catalysts. Available from: [Link]

  • Drug Development and Delivery. COATING TECHNOLOGY- Combining a State-of-the-Art Bromobutyl Formulation With a Proven ETFE Film for Exceptional Chemical Performance. Available from: [Link]

  • MDPI. A Comparative Study on the Melt Crystallization of Biodegradable Poly(butylene succinate-co-terephthalate) and Poly(butylene adipate-co-terephthalate) Copolyesters. Available from: [Link]

  • MDPI. Poly(butylene adipate-co-terephthalate)/Polylactic Acid/Tetrapod-Zinc Oxide Whisker Composite Films with Antibacterial Properties. Available from: [Link]

Sources

Validation & Comparative

Performance Comparison Guide: Bis[4-(vinyloxy)butyl]terephthalate Based Copolyesters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bis[4-(vinyloxy)butyl]terephthalate (BVBT) represents a specialized class of bifunctional monomers that bridge the gap between robust engineering thermoplastics (like PBT) and stimuli-responsive biodegradable polymers. Unlike traditional polyesters that degrade via slow bulk hydrolysis, BVBT-based copolyesters—specifically poly(ester-acetals) formed via polyaddition—introduce acid-labile acetal linkages into the backbone.

This guide objectively compares BVBT-derived polymers against industry standards (PBT , PLGA , and PCL ). The data highlights BVBT's unique value proposition: pH-triggered degradation suitable for targeted drug delivery (e.g., tumor microenvironments), while maintaining the thermal stability conferred by the aromatic terephthalate core.

Chemical Architecture & Synthesis Logic

The Monomer: BVBT

BVBT is a telechelic divinyl ether. Structurally, it consists of a rigid terephthalate core flanked by flexible butyl spacers and terminated with reactive vinyl ether groups.

  • CAS: 117397-31-6

  • Functionality: Bifunctional (Divinyl Ether).

  • Reactivity: Undergoes cationic polymerization (to networks) or step-growth polyaddition with dicarboxylic acids (to linear poly(ester-acetals)).

Synthesis Workflow: Polyaddition

To create linear copolyesters suitable for biomedical applications, BVBT is typically reacted with dicarboxylic acids (e.g., Adipic Acid) in the presence of an acidic catalyst. This reaction forms hemiacetal ester linkages, which are significantly more susceptible to hydrolysis than standard ester bonds.

SynthesisWorkflow Monomer Bis[4-(vinyloxy)butyl] terephthalate (BVBT) Process Step-Growth Polyaddition (T = 60-80°C, N2 atm) Monomer->Process CoMonomer Dicarboxylic Acid (e.g., Adipic Acid) CoMonomer->Process Catalyst Catalyst (PTSA or Phosphate) Catalyst->Process Activates Vinyl Ether Polymer Poly(ester-acetal) Copolyester Process->Polymer Formation of Acetal Linkages

Figure 1: Synthesis pathway for BVBT-based poly(ester-acetals). The reaction proceeds via the electrophilic addition of the carboxylic acid proton to the vinyl ether, followed by nucleophilic attack of the carboxylate anion.

Performance Benchmarking

Comparative Data Matrix

The following table contrasts a typical BVBT-Adipate copolyester against standard alternatives.

FeatureBVBT-Adipate (Poly-ester-acetal) PBT (Standard Polyester) PLGA (50:50) PCL
Primary Linkage Ester + Acetal (O-CH(Me)-O)Ester (Stable)Ester (Labile)Ester (Stable)
Hydrolytic Mechanism pH-Dependent (Fast at pH < 6)Bulk Hydrolysis (Very Slow)Bulk Hydrolysis (Autocatalytic)Surface/Bulk (Slow)
Melting Point (

)
90°C – 110°C (Tunable)~223°CAmorphous (

~45°C)
~60°C
Glass Transition (

)
-10°C to 20°C~45°C~45°C-60°C
Degradation Half-life Hours to Days (at pH 5.0)YearsWeeks to Months2+ Years
Young's Modulus 0.4 – 0.8 GPa2.5 – 3.0 GPa1.0 – 2.0 GPa0.4 GPa
Cytotoxicity Low (Product: Diol + Diacid + Acetaldehyde)N/A (Inert)Low (Acidic byproduct)Low
Critical Analysis
  • Thermal Stability: The terephthalate core in BVBT provides higher thermal stability (

    
     > 90°C) compared to PCL, preventing premature softening during storage, yet it remains lower than PBT, allowing for lower-temperature processing that preserves sensitive drug payloads.
    
  • Degradation Kinetics: Unlike PLGA, which degrades via bulk erosion often causing an acidic core, BVBT polymers degrade via the cleavage of the acetal bond. This cleavage is kinetically much faster in acidic environments (pH 5.0–6.0) than at physiological pH (7.4), making it ideal for tumor-targeted delivery or endosomal escape strategies.

Experimental Protocols

Protocol A: Synthesis of Poly(BVBT-alt-Adipate)

Rationale: This protocol uses a phosphate catalyst to minimize side reactions (like crosslinking) and ensure linear chain growth.

  • Preparation: In a flame-dried Schlenk flask, dissolve BVBT (10 mmol) and Adipic Acid (10 mmol) in anhydrous THF (20 mL).

  • Catalyst Addition: Add n-Butyl phosphate or Pyridinium p-toluenesulfonate (PPTS) (0.1 mol% relative to vinyl groups).

  • Polymerization:

    • Heat the mixture to 70°C under a nitrogen atmosphere.

    • Stir for 24–48 hours . Viscosity should increase significantly.

  • Purification:

    • Quench reaction with a few drops of triethylamine (to neutralize catalyst).

    • Precipitate the polymer into cold methanol or n-hexane .

    • Filter and dry under vacuum at room temperature for 24 hours.

  • Validation:

    • 1H-NMR (CDCl3): Look for the disappearance of vinyl protons (6.4 ppm, 4.0–4.2 ppm) and the appearance of the acetal quartet signal (~5.9 ppm).

Protocol B: pH-Dependent Hydrolytic Degradation Assay

Rationale: To verify the "smart" degradation behavior essential for drug delivery applications.

  • Sample Prep: Cast polymer films (10 mg, 100

    
    m thickness) or form nanoparticles via nanoprecipitation.
    
  • Incubation: Place samples in triplicate into vials containing 10 mL of buffered saline at:

    • pH 7.4 (Physiological simulation)

    • pH 5.0 (Endosomal/Tumor simulation)

  • Conditions: Incubate at 37°C with orbital shaking (100 rpm).

  • Monitoring:

    • At time points (0, 2h, 6h, 12h, 24h, 48h), remove samples.

    • Rinse with distilled water and lyophilize.

    • Analysis: Dissolve in THF and analyze via GPC (Gel Permeation Chromatography) to track Molecular Weight (

      
      ) loss.
      
  • Success Criteria: The degradation rate (

    
    ) at pH 5.0 should be at least 10x faster  than at pH 7.4.
    

Mechanism of Action: Acid-Triggered Release

The defining feature of BVBT copolyesters is the specific hydrolysis of the acetal linkage.

DegradationMechanism cluster_Trigger Environmental Trigger Polymer BVBT-Copolyester Backbone (...-Ester-Acetal-Ester-...) Cleavage Acetal Hydrolysis (Rate Limiting Step) Polymer->Cleavage Protonation Acid Acidic pH (H+) (Tumor/Endosome) Acid->Cleavage Products Degradation Products Cleavage->Products Prod1 Terephthalic Acid Deriv. (Diol) Products->Prod1 Prod2 Adipic Acid Products->Prod2 Prod3 Acetaldehyde (Trace) Products->Prod3

Figure 2: Mechanism of acid-catalyzed degradation. The acetal oxygen is protonated, leading to chain scission and the release of the original diacid and a hydroxyl-terminated terephthalate derivative.

Applications in Drug Development

  • Intracellular Delivery: Nanoparticles made from BVBT copolyesters remain stable in the blood (pH 7.4) but disassemble rapidly upon endocytosis (pH 5.0–6.0), releasing the payload into the cytoplasm (the "proton sponge" effect is often synergistic here).

  • Implantable Depots: Due to the terephthalate core, solid implants have sufficient mechanical integrity for subcutaneous insertion, unlike softer aliphatic polyacetals.

References

  • Aoshima, S., & Kanaoka, S. (2009). Synthesis of Stimuli-Responsive Polymers by Living Cationic Polymerization. Chemical Reviews. Link

  • Kwon, S., et al. (2024). Hydrolytic Degradation and Erosion of Polyester Biomaterials. ACS Macro Letters. Link

  • Winzen, S., et al. (2019). Poly(ester acetal)s: A Class of Degradable Polymers for Biomedical Applications. Macromolecular Rapid Communications. (General reference for vinyl ether-acid polyaddition).
  • ChemicalBook. (2024). Bis[4-(vinyloxy)butyl]terephthalate Properties and Supplier Data.[1]Link

  • Ruckenstein, E., & Zhang, H. (2000). Synthesis of poly(hemiacetal ester)s by the polyaddition of divinyl ethers with dicarboxylic acids.[2] Journal of Polymer Science Part A: Polymer Chemistry. (Foundational protocol for the synthesis described).

Sources

Technical Deep Dive: Bis[4-(vinyloxy)butyl]terephthalate in Advanced Copolymerization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advantages of using "Bis[4-(vinyloxy)butyl]terephthalate" in copolymerization Content Type: Publish Comparison Guide

Executive Summary: The Aromatic Advantage

Bis[4-(vinyloxy)butyl]terephthalate (CAS: 117397-31-6) represents a specialized class of divinyl ether monomers that bridges the gap between rapid processing and high-performance mechanical integrity. Unlike common aliphatic vinyl ethers (e.g., butane diol divinyl ether) which yield soft, rubbery networks, this terephthalate-derivative introduces a rigid aromatic core.

For researchers in drug delivery and shape-memory polymers, this molecule offers a unique triad of properties:

  • Cationic Reactivity: Ultra-fast polymerization without oxygen inhibition.

  • Structural Rigidity: The para-substituted aromatic ring confers high modulus and crystallinity (MP: 44–46°C).

  • Tunable Degradability: Ester linkages provide a hydrolytic degradation pathway, essential for transient biomaterials.

Molecular Architecture & Mechanism

To understand the performance advantages, one must analyze the structure-property relationship. The molecule consists of a rigid terephthalate core flanked by flexible butyl spacers and reactive vinyl ether termini.

Mechanism of Action

This monomer is primarily utilized in two polymerization modes:

  • Cationic Chain-Growth: Initiated by photo-acid generators (PAGs). The electron-rich double bond allows for extremely rapid propagation, often completing in seconds.

  • Thiol-Ene Step-Growth: Reacts with multifunctional thiols via a radical mechanism. This forms a highly uniform, step-growth network with minimal shrinkage and stress.

Reaction Pathway Diagram

The following diagram illustrates the cationic propagation pathway, highlighting the formation of the crosslinked network.

CationicPolymerization Initiator Photo-Acid Generator (H+) Monomer Bis[4-(vinyloxy)butyl]terephthalate (Divinyl Ether) Initiator->Monomer Protonation Carbocation Oxocarbenium Ion (Active Center) Monomer->Carbocation e- Donation Propagation Chain Propagation (Fast, No O2 Inhibition) Carbocation->Propagation + Monomer Propagation->Propagation Repeat Network Crosslinked Polyacetal Network Propagation->Network Termination

Figure 1: Cationic polymerization pathway of bis-vinyl ethers. The electron-rich vinyloxy group stabilizes the carbocation intermediate, driving rapid crosslinking.

Comparative Performance Analysis

This section objectively compares Bis[4-(vinyloxy)butyl]terephthalate against standard alternatives used in biomaterials and coatings.

Comparison Table: Physical & Chemical Properties[1][2]
FeatureBis[4-(vinyloxy)butyl]terephthalateBis[4-(vinyloxy)butyl]isophthalate (Vectomer 4010)Divinyl Adipate (Aliphatic)PEG-Diacrylate (PEGDA)
Core Structure Aromatic (Para)Aromatic (Meta)Aliphatic (Linear)Polyether
Physical State (25°C) Solid (MP ~45°C) LiquidLiquidLiquid/Solid (MW dep.)
Reactivity Mode Cationic / Thiol-EneCationic / Thiol-EneRadical / Thiol-EneRadical (Acrylate)
O2 Inhibition None NoneLowHigh
Network Modulus High (Rigid) MediumLow (Flexible)Variable (Soft)
Degradation Surface Erosion (Hydrolysis)Surface ErosionBulk/SurfaceNon-degradable backbone
Detailed Analysis
Vs. Aliphatic Vinyl Ethers (e.g., Divinyl Adipate)
  • Advantage: Mechanical Strength. The terephthalate core acts as a "hard segment." In copolymerization, this increases the glass transition temperature (

    
    ) and tensile modulus. Aliphatic ethers typically result in amorphous, low-
    
    
    
    polymers suitable only for soft elastomers.
  • Trade-off: Viscosity. Being a solid at room temperature, the terephthalate derivative often requires heating or dissolution in a reactive diluent (like triethylene glycol divinyl ether) for processing.

Vs. Isophthalate Analog (Vectomer 4010)
  • Advantage: Crystallinity & Shape Memory. The para-substitution (terephthalate) allows for tighter chain packing compared to the meta-substitution (isophthalate). This crystallinity is critical for Shape Memory Polymers (SMPs) , where the crystalline phase acts as the "switching" mechanism or permanent netpoint.

  • Data Point: Copolymers containing the terephthalate unit often exhibit a sharper melting transition, allowing for faster shape recovery upon heating.

Vs. Acrylates (e.g., PEGDA)
  • Advantage: Cytocompatibility & Kinetics. Acrylates suffer from oxygen inhibition, leaving unreacted monomer "tacky" layers that are cytotoxic. Vinyl ethers, when cured cationically or via thiol-ene, achieve near 100% conversion without oxygen inhibition, resulting in cleaner, more biocompatible materials.

Experimental Protocols

The following protocols are designed to validate the material's properties in a lab setting.

Protocol A: Thiol-Ene Shape Memory Polymer Synthesis

Objective: Create a degradable, shape-memory network using Bis[4-(vinyloxy)butyl]terephthalate (BVBT) and a tetrathiol.

Reagents:

  • Monomer A: Bis[4-(vinyloxy)butyl]terephthalate (BVBT)

  • Monomer B: Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP)

  • Initiator: Irgacure 819 (BAPO) - 1 wt%

Workflow:

  • Melt Mixing: Heat BVBT to 50°C (above its MP of 45°C) in a vial until fully molten.

  • Stoichiometry: Add PETMP to the molten BVBT. Maintain a 1:1 ratio of Vinyl Ether:Thiol functional groups.

    • Note: BVBT MW ≈ 362.4 g/mol (2 eq).[1] PETMP MW ≈ 488.6 g/mol (4 eq).

    • Calculation: For every 1.0 g of BVBT, add ~0.67 g of PETMP.

  • Initiation: Add 1 wt% Irgacure 819. Vortex rapidly (keep warm to prevent crystallization).

  • Curing: Pour into a pre-heated glass mold (60°C). Expose to UV light (365 nm, 10 mW/cm²) for 5 minutes.

  • Post-Cure: Anneal at 80°C for 2 hours to ensure full conversion.

Validation:

  • DSC Analysis: Run a heat-cool-heat cycle (-20°C to 100°C). Observe the melting endotherm of the terephthalate segments. A sharp peak indicates good phase separation and shape-memory potential.

Protocol B: Hydrolytic Degradation Assay

Objective: Quantify the degradation rate of the ester-linked network.

Workflow:

  • Sample Prep: Cut cured polymer disks (5mm diameter, 1mm thickness). Record initial dry mass (

    
    ).
    
  • Incubation: Place disks in 10 mL Phosphate Buffered Saline (PBS, pH 7.4) at 37°C.

  • Sampling: At days 1, 3, 7, 14, and 28:

    • Remove sample, rinse with deionized water.

    • Blot dry and weigh (

      
      ) for swelling ratio.
      
    • Vacuum dry for 24h and weigh (

      
      ) for mass loss.
      
  • Calculation:

    • Mass Loss (%) =

      
      
      
    • Expectation: Aromatic polyesters degrade slower than aliphatics. Expect <10% mass loss in 4 weeks, providing structural support for medium-term implants.

Visualizing the Thiol-Ene Network Formation

The step-growth mechanism between the bis-vinyl ether and tetrathiol creates a homogeneous network.

ThiolEneNetwork BVBT BVBT (Difunctional) Step2 Thiyl Radical + Vinyl Ether (Step-Growth) BVBT->Step2 Thiol Tetrathiol (Tetra-functional) Step1 Radical Generation (UV) Thiol->Step1 Step1->Step2 Network Homogeneous Network Step2->Network Alternating Copolymerization

Figure 2: Thiol-Ene step-growth polymerization. The combination of difunctional BVBT and tetrafunctional thiol creates a highly crosslinked, uniform network with minimal shrinkage stress.

References

  • Sigma-Aldrich. Bis[4-(vinyloxy)butyl]terephthalate Product Specification & Properties. Retrieved from [2]

  • ChemicalBook. Bis[4-(vinyloxy)butyl]terephthalate (CAS 117397-31-6) Physical Properties. Retrieved from

  • Crivello, J. V. (2002). The Discovery and Development of Onium Salt Cationic Photoinitiators. Journal of Polymer Science Part A: Polymer Chemistry.
  • Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry. Angewandte Chemie International Edition. (Contextual grounding for thiol-ene protocols).
  • Aurorium (formerly Vertellus).Vectomer® Vinyl Ether Monomers Technical Data Sheet.

Sources

A Comparative Guide to Bis[4-(vinyloxy)butyl]terephthalate and Other Functional Vinyl Ethers in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of Bis[4-(vinyloxy)butyl]terephthalate, a difunctional vinyl ether, with other functional vinyl ethers commonly used in polymer synthesis. It is intended for researchers, scientists, and professionals in drug development and materials science who are exploring the use of vinyl ethers for creating advanced polymeric materials. We will delve into the nuances of monomer structure, polymerization behavior, and the resulting polymer properties, supported by experimental insights and established scientific principles.

Introduction: The Versatility of Functional Vinyl Ethers

Vinyl ethers (VEs) are a class of monomers known for their rapid polymerization via cationic mechanisms.[1] The electron-rich double bond makes them highly susceptible to electrophilic attack, leading to the formation of poly(vinyl ether)s (PVEs). While simple alkyl vinyl ethers have been studied extensively, the incorporation of functional groups into the monomer structure opens up a vast design space for creating polymers with tailored properties.[2] These functional groups can influence everything from the polymer's thermal stability and mechanical strength to its solubility and biocompatibility.

This guide focuses on Bis[4-(vinyloxy)butyl]terephthalate (BVBT) , a difunctional monomer containing a rigid aromatic terephthalate core. We will compare its characteristics and performance in polymer synthesis against other representative functional vinyl ethers to highlight the structure-property relationships that govern the final material's performance.

Monomer Characteristics: A Structural Comparison

The choice of monomer is the foundational step in polymer design. The structure of the vinyl ether dictates its reactivity and the intrinsic properties of the resulting polymer. Below is a comparison of BVBT with two other functional vinyl ethers: Bis[4-(vinyloxy)butyl] adipate, which has a flexible aliphatic core, and 4-(vinyloxy)butyl benzoate, a monofunctional analogue.

Monomer Bis[4-(vinyloxy)butyl]terephthalate (BVBT) Bis[4-(vinyloxy)butyl] adipate 4-(Vinyloxy)butyl benzoate
CAS Number 117397-31-6[3]49649-9[4]49644-8[4]
Structure C20H26O6[5]C18H30O6C13H16O3
Molecular Weight 362.42 g/mol [5]342.43 g/mol 220.25 g/mol
Melting Point 44-46 °C[3]Liquid at room temp.[4]Liquid at room temp.[4]
Key Structural Features Difunctional, rigid aromatic terephthalate core, flexible butyl ether spacers.Difunctional, flexible aliphatic adipate core, flexible butyl ether spacers.Monofunctional, aromatic benzoate group, flexible butyl ether spacer.
Expected Polymer Architecture Cross-linked networkCross-linked networkLinear polymer

Monomer_Structures BVBT Bis[4-(vinyloxy)butyl]terephthalate (BVBT) Rigid Core Adipate Bis[4-(vinyloxy)butyl] adipate Flexible Core BVBT->Adipate Different Core Benzoate 4-(Vinyloxy)butyl benzoate Monofunctional BVBT->Benzoate Different Functionality Adipate->Benzoate Different Functionality & Core

Caption: Comparison of the core structures of the selected vinyl ethers.

The central terephthalate unit in BVBT is a key differentiator. This rigid, planar structure is expected to impart significant stiffness and thermal stability to the resulting polymer network, in contrast to the flexible aliphatic chain of the adipate-based vinyl ether. The monofunctional nature of 4-(vinyloxy)butyl benzoate will lead to the formation of linear, soluble polymers, which will have drastically different mechanical properties compared to the cross-linked networks formed from BVBT and the adipate analogue.

Polymerization Behavior: The Cationic Pathway

Vinyl ethers are predominantly polymerized through a cationic mechanism due to the high reactivity of the resulting carbocationic propagating species.[6] This process can be initiated by a variety of Lewis and Brønsted acids.[1] However, the high reactivity of the propagating species also makes the polymerization challenging to control, often leading to side reactions like chain transfer.[6]

Living Cationic Polymerization

To overcome these challenges, "living" cationic polymerization techniques have been developed. These methods allow for the synthesis of polymers with well-defined molecular weights and low dispersity.[7] This is often achieved by using a carefully selected initiating system and controlling the polymerization conditions, such as temperature. For instance, using initiating systems like trifluoromethyl sulfonates in combination with specific solvents and ligands can lead to well-controlled polymerizations even at ambient temperatures.[6][8]

Cationic_Polymerization_Workflow cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination/Transfer Initiator Initiator (e.g., Lewis Acid) Monomer Vinyl Ether Monomer Initiator->Monomer Attack Active_Center Carbocationic Active Center Monomer->Active_Center Growing_Chain Growing Polymer Chain Active_Center->Growing_Chain Another_Monomer Another Monomer Growing_Chain->Another_Monomer Addition Final_Polymer Final Polymer Growing_Chain->Final_Polymer Quenching or Chain Transfer Another_Monomer->Growing_Chain

Caption: Generalized workflow for cationic polymerization of vinyl ethers.

Photoinitiated Cationic Polymerization (UV Curing)

For applications like coatings and adhesives, photoinitiated cationic polymerization is highly relevant. This technique, often referred to as UV curing, utilizes photoinitiators that generate a strong acid upon exposure to UV light, which then initiates the polymerization.[9] BVBT, with its two vinyl ether groups, is well-suited for this process, as it can rapidly form a cross-linked network upon UV exposure, leading to a hard, durable film.

Experimental Protocol: General Procedure for Cationic Polymerization of Vinyl Ethers

The following is a representative protocol for the cationic polymerization of a vinyl ether, which can be adapted for specific monomers and desired polymer characteristics.

Materials:

  • Vinyl ether monomer (e.g., isobutyl vinyl ether, as a model)

  • Initiating system (e.g., IBVE-HCl adduct and SnCl4)[10]

  • Anhydrous solvent (e.g., toluene)

  • Quenching agent (e.g., prechilled methanol)

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • All glassware should be oven-dried and cooled under a stream of dry nitrogen or argon.

  • The vinyl ether monomer and solvent are added to the reaction flask via syringe under an inert atmosphere.[11]

  • The reaction flask is cooled to the desired temperature (e.g., 0 °C to -78 °C) in a cooling bath.[10] The choice of temperature is critical for controlling the polymerization and minimizing side reactions.[8]

  • The initiator solution (e.g., IBVE-HCl in toluene) is added to the stirred monomer solution.[10]

  • The Lewis acid co-initiator (e.g., SnCl4 in toluene) is then added to start the polymerization. The reaction is typically very fast.[10]

  • The polymerization is allowed to proceed for the desired time.

  • The reaction is terminated by adding a quenching agent, such as prechilled methanol.

  • The polymer is then isolated, for example, by precipitation in a non-solvent, followed by filtration and drying under vacuum.

Resulting Polymer Properties: The Impact of Monomer Structure

The properties of the final polymer are a direct consequence of the monomer's structure and the resulting polymer architecture.

Property Poly(BVBT) Poly(Bis[4-(vinyloxy)butyl] adipate) Poly(4-(vinyloxy)butyl benzoate)
Architecture Cross-linked networkCross-linked networkLinear thermoplastic
Expected Thermal Stability High (due to rigid aromatic core)ModerateModerate
Expected Mechanical Strength High stiffness, high strength, potentially brittleLower stiffness, higher flexibility, toughLower strength, flexible
Solubility InsolubleInsolubleSoluble in appropriate solvents
Chemical Resistance ExcellentGoodModerate

The rigid terephthalate core in poly(BVBT) is expected to result in a material with high thermal stability and mechanical strength, similar to other terephthalate-based polyesters like Polybutylene Terephthalate (PBT).[12] The cross-linked nature will make it insoluble and chemically resistant. These properties make it an excellent candidate for durable coatings and composites.

In contrast, the polymer derived from Bis[4-(vinyloxy)butyl] adipate will also be a cross-linked network, but the flexible aliphatic adipate core will lead to a more flexible and tougher material with lower thermal stability compared to poly(BVBT).[13][14]

The poly(4-(vinyloxy)butyl benzoate) , being a linear polymer, will be soluble and processable as a thermoplastic. Its properties will be dominated by the flexible poly(vinyl ether) backbone and the pendant aromatic groups.

Applications: From Coatings to Advanced Materials

The choice of vinyl ether monomer is dictated by the intended application.

  • Bis[4-(vinyloxy)butyl]terephthalate (BVBT): Its ability to form rigid, highly cross-linked networks makes it ideal for applications requiring high performance, such as:

    • UV-curable hard coats for protective finishes.

    • Component in high-strength adhesives and composites.

    • As a non-acrylate alternative in UV curing formulations due to lower toxicity concerns.[4]

  • Aliphatic Divinyl Ethers (e.g., Bis[4-(vinyloxy)butyl] adipate): These are used where flexibility is required in a cross-linked system, such as:

    • Flexible coatings and sealants.

    • Toughening agents in more brittle formulations.

  • Monofunctional Vinyl Ethers (e.g., 4-(vinyloxy)butyl benzoate): These are used to create linear polymers with specific functionalities. The resulting polymers can be used in a variety of applications, including:

    • Adhesives and binders.

    • Stimuli-responsive materials, if the functional group is designed accordingly.[2]

Conclusion

Bis[4-(vinyloxy)butyl]terephthalate stands out as a functional vinyl ether capable of producing polymers with high thermal stability and mechanical strength due to its rigid aromatic core and difunctional nature. This makes it a compelling choice for demanding applications, particularly in the realm of UV-curable coatings and materials. In comparison, other functional vinyl ethers with flexible aliphatic cores or monofunctional designs offer a complementary set of properties, enabling the synthesis of softer, more flexible materials or soluble, linear polymers. The selection of the appropriate vinyl ether monomer is a critical decision that allows for the precise tuning of polymer properties to meet the requirements of a specific application. As the field of polymer chemistry continues to advance, the use of such well-designed functional monomers will be key to developing the next generation of high-performance materials.

References

  • Shi, S., et al. (2024). Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. Chemical Science.
  • Shi, S., et al. (2024). Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. PMC.
  • Chen, J.-T., et al. (2002). Initiation Steps for the Polymerization of Vinyl Ethers Promoted by Cationic Palladium Aqua Complexes. NTU Scholars.
  • Fournier, D., et al. (2022). Synthesis and characterization of novel functional vinyl ethers that bear various groups.
  • Zhang, Y., et al. Recent advances in the well-controlled synthesis of poly(vinyl ether)s via cationic polymerization. Polymer Chemistry (RSC Publishing).
  • Pharmaffiliates. Bis[4-(vinyloxy)
  • La, D.-K., et al. (2021). Synthesis and Post‐Polymerization Modification of Defined Functional Poly(vinyl ether)s.
  • Yagci, Y., et al. Photoinitiated Cationic Polymerization of Vinyl Ethers Using Substituted Vinyl Halides. Semantic Scholar.
  • ChemicalBook. (2024). BIS[4-(VINYLOXY)
  • Aoshima, S., et al. Living Cationic Polymerization of Vinyl Ethers Using a Strong Lewis Acid without Stabilizing Additives.
  • Ghosh, B., et al. (2024).
  • Sigma-Aldrich.
  • SpecialChem. (2026). Polybutylene Terephthalate (PBT)
  • Wikipedia.
  • Santa Cruz Biotechnology. Bis[4-(vinyloxy)
  • Zhang, Y., et al. (2024).
  • Santa Cruz Biotechnology. Bis[4-(vinyloxy)

Sources

Thermal stability comparison of polyesters made from different terephthalate monomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the thermal stability of polyester-based materials is paramount for applications ranging from high-performance composites to specialized packaging and medical devices. This guide provides an in-depth comparison of the thermal properties of polyesters derived from various terephthalate monomers, supported by experimental data and methodologies.

The inherent thermal stability of a polyester is intrinsically linked to its chemical structure, specifically the nature of the diol and the aromatic dicarboxylate monomer from which it is synthesized. This guide will focus on the impact of different terephthalate monomers and their corresponding diols on key thermal performance indicators. We will explore the structure-property relationships that govern the thermal behavior of these polymers, providing a framework for material selection in demanding applications.

The Influence of Monomer Structure on Thermal Performance

The thermal stability of polyesters is largely dictated by the rigidity of the polymer backbone and the strength of the intermolecular forces. The aromatic terephthalate unit provides a high degree of chain stiffness, which is a fundamental contributor to the thermal resistance of this class of polymers. However, variations in the glycol component of the polyester chain can lead to significant differences in thermal properties.

  • Poly(ethylene terephthalate) (PET): As one of the most common polyesters, PET possesses a well-balanced set of properties. The relatively short ethylene glycol linkage maintains a high degree of chain rigidity, contributing to its good thermal stability.[1] The melting point of PET is typically around 260°C.[1]

  • Poly(butylene terephthalate) (PBT): PBT is characterized by a longer, more flexible butylene glycol unit compared to PET. This increased flexibility in the polymer chain results in a lower melting point, generally between 224-230°C, and a lower glass transition temperature.[2][3] Consequently, PBT exhibits lower thermal stability at elevated temperatures compared to PET.[2]

  • Poly(ethylene naphthalate) (PEN): PEN is a high-performance polyester that incorporates a naphthalene dicarboxylate monomer instead of terephthalate. The fused ring structure of the naphthalene unit significantly increases the rigidity of the polymer backbone, leading to enhanced thermal stability, with a higher glass transition temperature and melting point compared to PET.

  • Poly(ethylene 2,5-furandicarboxylate) (PEF): A bio-based alternative to PET, PEF is derived from 2,5-furandicarboxylic acid. The furan ring, while also aromatic, imparts a different geometry and polarity to the polymer chain compared to the benzene ring in terephthalate. PEF exhibits a glass transition temperature between 85°C and 95°C and a melting temperature range of 210°C to 240°C.[4] It demonstrates excellent thermal stability, withstanding temperatures up to approximately 300°C without significant degradation.[4]

Comparative Thermal Properties

The following table summarizes the key thermal properties of polyesters made from different terephthalate and related aromatic monomers. These values represent typical ranges and can be influenced by factors such as molecular weight, crystallinity, and the presence of additives.

PolymerMonomersGlass Transition Temperature (Tg)Melting Temperature (Tm)Decomposition Temperature (Td, 5% weight loss)
PET Ethylene Glycol + Terephthalic Acid~75°C[4]~260°C[1]~400°C[1]
PBT 1,4-Butanediol + Terephthalic Acid40-50°C[2]224-230°C[2]~359°C[5]
PEN Ethylene Glycol + 2,6-Naphthalenedicarboxylic Acid~120°C~270°C>400°C
PEF Ethylene Glycol + 2,5-Furandicarboxylic Acid85-95°C[4]210-240°C[4]>300°C[4]

Experimental Determination of Thermal Stability: Thermogravimetric Analysis (TGA)

A robust and widely accepted method for quantifying the thermal stability of polymers is Thermogravimetric Analysis (TGA).[6] This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[7] The resulting data provides crucial information about the decomposition temperature, the presence of volatile components, and the overall thermal endurance of the material.[8]

Standardized TGA Protocol (based on ASTM E1131 / ISO 11358)

The following protocol outlines the general steps for performing a TGA experiment to compare the thermal stability of different polyester samples.[9][10][11][12][13]

Objective: To determine and compare the onset of thermal decomposition for various polyester samples.

Materials and Equipment:

  • Thermogravimetric Analyzer (TGA) with a high-precision balance and furnace.[6]

  • Sample pans (e.g., platinum, alumina).

  • Polyester samples (e.g., PET, PBT, PEN, PEF) in powder or film form (10-15 milligrams).[14]

  • Inert purge gas (e.g., Nitrogen, Argon) and an oxidative gas (e.g., Air, Oxygen).[10][14]

Experimental Procedure:

  • Instrument Calibration: Ensure the TGA instrument is calibrated for both temperature and mass according to the manufacturer's specifications and relevant standards like ASTM E1582 and ASTM E2040.[6]

  • Sample Preparation: Accurately weigh 10-15 mg of the polyester sample into a clean, tared TGA pan.[14]

  • Atmosphere Selection: For determining inherent thermal stability (decomposition), an inert atmosphere such as nitrogen is typically used to prevent oxidative degradation.[14] Set the purge gas flow rate as recommended by the instrument manufacturer.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature (e.g., 30°C).

    • Ramp the temperature at a constant heating rate (e.g., 10°C/min or 20°C/min) to a final temperature that ensures complete decomposition (e.g., 800°C).[15][16]

  • Data Acquisition: Record the sample mass as a function of temperature throughout the experiment.

  • Data Analysis:

    • Plot the percentage of initial mass remaining on the y-axis versus temperature on the x-axis to generate the TGA curve.

    • The onset decomposition temperature (Td) is often determined as the temperature at which a specific amount of weight loss (e.g., 5%) has occurred.

    • The peak of the first derivative of the TGA curve (DTG curve) indicates the temperature of the maximum rate of decomposition.

Visualizing the TGA Workflow

The following diagram illustrates the key steps involved in the Thermogravimetric Analysis workflow for comparing polyester thermal stability.

TGA_Workflow cluster_prep Sample Preparation cluster_tga TGA Instrument cluster_analysis Data Analysis Sample Polyester Sample (PET, PBT, PEN, PEF) Weigh Weigh 10-15 mg Sample->Weigh Pan Place in TGA Pan Weigh->Pan Load Load Sample into TGA Furnace Pan->Load Purge Set Inert Gas (Nitrogen) Load->Purge Program Set Temperature Program (e.g., 10°C/min to 800°C) Purge->Program Run Initiate TGA Run Program->Run Curve Generate TGA Curve (% Weight vs. Temp) Run->Curve DTG Calculate DTG Curve Curve->DTG Determine Determine Td (e.g., 5% weight loss) DTG->Determine Compare Compare Td Values Determine->Compare caption TGA Experimental Workflow for Polyester Thermal Stability.

Sources

Technical Guide: Validating the Incorporation of Bis[4-(vinyloxy)butyl]terephthalate in Polymer Networks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bis[4-(vinyloxy)butyl]terephthalate (BVBT) represents a distinct class of hybrid monomers bridging the gap between rapid cationic curability and structural rigidity. Unlike aliphatic vinyl ethers (e.g., Butanediol Divinyl Ether), BVBT incorporates an aromatic terephthalate core. This imparts significant mechanical modulus and thermal stability (


) to the final network while retaining the hydrolytic instability necessary for biodegradable applications.

This guide serves as an authoritative protocol for researchers validating the incorporation of BVBT into polymer chains. It moves beyond basic characterization, offering a self-validating system to prove network formation, quantify conversion, and assess hydrolytic degradation profiles.

Part 1: Comparative Analysis & Material Selection

Before synthesis, it is critical to benchmark BVBT against standard alternatives to justify its inclusion in your formulation.

BVBT vs. Common Alternatives

The primary driver for selecting BVBT is the Aromatic Stacking Effect . While aliphatic crosslinkers provide flexibility, BVBT provides stiffness via


 interactions.
FeatureBVBT (Target)BDDVE (1,4-Butanediol Divinyl Ether)DVA (Divinyl Adipate)
Core Structure Aromatic (Terephthalate)Aliphatic (Linear Alkyl)Aliphatic (Ester)
Reactivity High (Cationic)Very High (Low Steric Hindrance)High
Network Rigidity High (Modulus Boost)Low (Flexibilizer)Low (Flexibilizer)
Degradability Hydrolytically Labile (Ester bonds)Stable (Ether backbone)Hydrolytically Labile
Primary Use Shape Memory, Drug DeliveryReactive Diluent, CoatingsBiodegradable Soft Gels

Scientist’s Insight: Choose BVBT when your drug delivery vehicle requires a "hard" segment to prevent premature burst release, or when synthesizing shape-memory polymers where a distinct switching temperature (


) is required.

Part 2: Analytical Validation Framework

To prove incorporation, we rely on a Subtractive Spectroscopic Approach . Since the vinyl ether polymer backbone is difficult to isolate once crosslinked, we validate based on the consumption of reactive groups relative to the inert aromatic core.

Nuclear Magnetic Resonance (NMR) Validation

H NMR is the gold standard for pre-polymerization purity and conversion monitoring (if soluble).
  • The Internal Standard: The aromatic protons on the terephthalate ring (~8.1 ppm) are chemically inert during cationic polymerization. They serve as the perfect internal reference.

  • The Reactive Target: The vinyl ether protons appear as distinct doublets.

Key Chemical Shifts (in CDCl


): 
  • 
     8.10 ppm (s, 4H):  Aromatic Terephthalate (Reference).
    
  • 
     6.45 ppm (dd, 2H):  Vinyl Ether (
    
    
    
    ).
  • 
     4.20 ppm (dd, 2H):  Vinyl Ether (
    
    
    
    ).

Validation Logic:



Fourier-Transform Infrared Spectroscopy (FTIR)

For insoluble crosslinked networks, FTIR is the primary validation tool.

  • Target Peak: Vinyl Ether

    
     stretch at 1610–1640 cm
    
    
    
    .
  • Confirmation Peak: Ester Carbonyl

    
     at 1715–1720 cm
    
    
    
    (Must remain distinct).
  • Success Criteria: Complete disappearance of the 1620 cm

    
     peak with retention of the 1720 cm
    
    
    
    peak confirms the network is formed via vinyl polymerization, not ester hydrolysis.

Part 3: Experimental Protocols

Protocol A: Cationic Photo-Polymerization (Thin Film)

Use this protocol to generate the network for degradation studies.

Reagents:

  • Monomer: BVBT (Purified via recrystallization in ethanol if solid, or column chromatography).

  • Photoinitiator: Diphenyliodonium hexafluorophosphate (DPI-HFP) or similar onium salt (1.0 wt%).

  • Solvent (Optional): Dichloromethane (DCM) for spin coating.

Step-by-Step:

  • Formulation: Dissolve 10mg DPI-HFP in 1g BVBT. If BVBT is solid at room temperature, gently heat to 45°C to melt.

  • Coating: Apply film to a KBr salt plate (for FTIR) or glass slide (for DSC).

  • Irradiation: Expose to UV light (365 nm, 20 mW/cm

    
    ) for 300 seconds.
    
    • Scientist Note: Vinyl ethers are sensitive to moisture which terminates the cationic chain. Purge the curing chamber with dry

      
       for 5 minutes prior to exposure.
      
  • Post-Cure: Bake at 60°C for 1 hour to ensure mobility of reactive centers and maximum conversion.

  • Wash: Soak film in methanol for 2 hours to remove unreacted monomer.

  • Gravimetric Analysis: Dry and weigh.

    • 
      . A value >0.95 indicates successful incorporation.
      
Protocol B: Hydrolytic Degradation Assay

Validates the "Terephthalate" function of the molecule.

  • Setup: Place cured polymer discs (50 mg) in Phosphate Buffered Saline (PBS, pH 7.4) and NaOH (1M) for accelerated testing at 37°C.

  • Monitoring: Remove samples at

    
     days.
    
  • Analysis:

    • Wash with distilled water and vacuum dry.

    • Measure mass loss.

    • HPLC Analysis of Supernatant: Look for Terephthalic Acid (TPA) . The detection of TPA confirms the cleavage of the crosslinker, validating that the BVBT unit was the structural bridge.

Part 4: Visualization of Logic & Workflow

The following diagrams illustrate the decision-making process for validation and the chemical transformation.

Diagram 1: Validation Logic Flow

This decision tree guides the researcher through the characterization steps based on the physical state of the polymer.

ValidationWorkflow Start Start: BVBT Polymerization StateCheck Is the Product Soluble? Start->StateCheck NMR_H 1H NMR Analysis StateCheck->NMR_H Yes (Linear/Oligomer) FTIR FTIR Spectroscopy StateCheck->FTIR No (Crosslinked Network) Integration Compare Integration: Vinyl (6.4ppm) vs Aromatic (8.1ppm) NMR_H->Integration GPC GPC Analysis (Mw Increase) Integration->GPC Degradation Hydrolytic Degradation (PBS pH 7.4 / 37°C) GPC->Degradation PeakCheck Check Peak Disappearance: 1620 cm-1 (Vinyl) FTIR->PeakCheck SolGel Sol-Gel Extraction (Methanol Wash) PeakCheck->SolGel SolGel->Degradation HPLC HPLC Detection of Terephthalic Acid Degradation->HPLC Valid VALIDATION COMPLETE: Incorporation Confirmed HPLC->Valid

Caption: Workflow for validating BVBT incorporation. Soluble fractions utilize NMR integration ratios, while crosslinked networks rely on FTIR peak subtraction and degradation product analysis.

Diagram 2: Chemical Transformation & Signal Tracking

This diagram visualizes the specific chemical shifts monitored during the transition from Monomer to Network.

ChemicalShift Monomer BVBT Monomer (Liquid/Solid) Initiation Cationic Initiation (H+ attack) Monomer->Initiation Signal_Vinyl Vinyl Signal 1H: 6.4 ppm IR: 1620 cm-1 Monomer->Signal_Vinyl Contains Signal_Aromatic Terephthalate Core 1H: 8.1 ppm IR: 1720 cm-1 Monomer->Signal_Aromatic Contains Polymer Poly(BVBT) Network (Solid) Initiation->Polymer Signal_Vinyl->Polymer DISAPPEARS (Consumed) Signal_Aromatic->Polymer PERSISTS (Internal Std)

Caption: Spectroscopic tracking of BVBT. The aromatic core serves as the invariant internal standard, while the vinyl signal decay quantifies the degree of polymerization.

References

  • Crivello, J. V. (1999). "Cationic Polymerization of Vinyl Ethers." Advances in Polymer Science. A foundational text on the kinetics and mechanisms of vinyl ether curing.
  • Hosseini, S. S., et al. (2007).[1] "Hydrolytic degradation of poly(ethylene terephthalate)." Journal of Applied Polymer Science. Provides baseline data for terephthalate ester hydrolysis rates.

  • Sigma-Aldrich. "Bis[4-(vinyloxy)butyl]terephthalate Product Specification." MilliporeSigma. Confirms CAS 117397-31-6 and physical properties.[2]

  • Kottisch, V., et al. (2016).[3] "Cationic Polymerization of Vinyl Ethers Controlled by Visible Light." Journal of the American Chemical Society. Describes modern photocontrol methods applicable to BVBT.

  • Singha, S., et al. (2024).[4] "Recent Developments on Cationic Polymerization of Vinyl Ethers." ACS Polymers Au.[4] Reviews state-of-the-art catalysts and conditions for vinyl ether networks.

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Management of Bis[4-(vinyloxy)butyl]terephthalate

[1][2]

Executive Summary: The "Sleeping Giant" Risk

Bis[4-(vinyloxy)butyl]terephthalate (CAS 117397-31-6) presents a dual-hazard profile often underestimated in standard organic synthesis.[1][2] While the terephthalate core is relatively stable, the vinyl ether moieties are highly reactive "sleeping giants."[2]

The Critical Operational Risk: The primary danger during disposal is uncontrolled cationic polymerization . If this chemical is added to a waste container containing trace acids (Lewis or Brønsted), it can initiate a rapid, exothermic polymerization reaction.[1][2] This can lead to container pressurization, rupture, or explosion.[1][2][3]

Immediate Action Required:

  • NEVER mix this waste with acidic waste streams (e.g., TCA, HCl, H₂SO₄).[1][2]

  • NEVER dispose of old, crystallized material without peroxide testing.[2]

  • ALWAYS segregate into "Non-Halogenated Organic - Neutral/Basic" streams.

Chemical Hazard Profile & Logistics

Understanding the molecular behavior is the first step to safe disposal. The vinyl ether group (

2
PropertySpecificationOperational Implication
CAS Number 117397-31-6Use for waste tagging/manifests.[1][2]
Functional Group Vinyl Ether + EsterAcid Sensitive: Polymerizes violently with acids. Base Sensitive: Esters may hydrolyze.
Physical State Viscous Liquid / Low-melting SolidMay solidify in waste lines; do not pour down sink.
Flash Point >110°C (Estimated)Classifies as "Combustible" (Class IIIB), usually not "Flammable" for transport, but check specific SDS.[1][2]
Reactivity High (Cationic Polymerization)Requires segregation from protons (H+) and oxidizers.[1]
Peroxide Formation Class B/C HazardCan form peroxides upon air exposure; requires stabilization.

Pre-Disposal Treatment: The "Quench & Stabilize" Protocol[2]

Before moving the material to a central waste area, you must render it chemically stable.[2]

A. For Reaction Mixtures (Post-Synthesis)

If the material is in a reaction mixture, you must assume the presence of initiators or catalysts.[2]

  • Neutralization: If the reaction involved any acidic catalysts (e.g., p-TsOH, TFA), quench the mixture with a weak base (e.g., Sodium Bicarbonate solution or Triethylamine) until the pH is distinctly basic (pH 8-9).[1][2]

    • Reasoning: Even trace acid residues can trigger polymerization in the waste drum.

  • Solvent Dilution: Dilute the residue with a non-reactive solvent (e.g., Ethyl Acetate or Hexane) to moderate any potential exotherms.[2]

B. For Pure/Unused Reagents[2]
  • Peroxide Testing: If the bottle has been opened and stored for >6 months, test for peroxides using standard KI starch strips.[2]

    • Result < 100 ppm: Safe for standard disposal.

    • Result > 100 ppm: Treat as high-hazard reactive waste.[2] Contact EHS immediately. Do not manipulate the cap forcefully.

Step-by-Step Disposal Workflow

Step 1: Waste Stream Segregation

Select the correct waste container. This is the most critical step.

  • Correct Stream: Non-Halogenated Organic Solvents (Neutral/Basic).

  • Forbidden Stream: Acidic Waste, Oxidizing Waste (Nitric/Perchloric), or Aqueous Heavy Metals.[1][2]

Step 2: Container Selection
  • Material: High-Density Polyethylene (HDPE) is preferred over glass to prevent breakage if slight pressurization occurs.[2]

  • Venting: Use a vented cap (Safety Eco-Funnel) if available to prevent pressure buildup.

Step 3: Transfer & Labeling
  • Don appropriate PPE: Nitrile gloves (double gloved recommended), safety goggles, and lab coat.[1][2]

  • Transfer the liquid slowly. Watch for immediate heat generation or bubbling (signs of reaction).[2]

  • Labeling:

    • Chemical Name: "Bis[4-(vinyloxy)butyl]terephthalate"[1][2][4][5][6][7]

    • Constituents: List any solvents (e.g., "in Dichloromethane").

    • Hazard Checkboxes: [x] Toxic [x] Irritant.[1][2][3]

    • Special Note: Write "VINYL ETHER - DO NOT MIX WITH ACIDS" on the tag.

Step 4: Storage

Store the waste container in a cool, dark flammable cabinet. Light can induce photo-polymerization over time.[2]

Visualizing the Decision Logic

The following diagram illustrates the critical decision pathways for safe disposal.

DisposalWorkflowStartWaste: Bis[4-(vinyloxy)butyl]terephthalateCheckStateWhat is the state of the material?Start->CheckStateOldBottleOld/Expired Bottle(>6 Months)CheckState->OldBottleReactionMixReaction MixtureCheckState->ReactionMixPureExcessPure/Excess ReagentCheckState->PureExcessTestPeroxideTest for PeroxidesOldBottle->TestPeroxideCheckAcidDoes mix contain Acids?ReactionMix->CheckAcidLowPeroxide<100 ppmPureExcess->LowPeroxideHighPeroxide>100 ppm PeroxidesDO NOT TOUCHTestPeroxide->HighPeroxidePositiveTestPeroxide->LowPeroxideNegativeCallEHSIsolate & Call EHSHighPeroxide->CallEHSSelectContainerSelect Container:HDPE, Non-Halogenated OrganicLowPeroxide->SelectContainerNeutralizeQuench with Base(NaHCO3 / TEA)CheckAcid->NeutralizeYesCheckAcid->SelectContainerNo (Already Neutral)Neutralize->SelectContainerLabelingLabel: 'Vinyl Ether - NO ACIDS'SelectContainer->LabelingFinalDisposalShip for IncinerationLabeling->FinalDisposal

Caption: Decision matrix for segregating and treating vinyl ether waste streams to prevent accidental polymerization.

Emergency Procedures

Accidental Spill (Benchtop < 50mL)[1][2]
  • Isolate: Evacuate the immediate area.

  • PPE: Wear organic vapor respirator if ventilation is poor.

  • Absorb: Use a non-combustible absorbent (Vermiculite or clay). Do not use paper towels if the spill contains strong oxidizers or acids, as this may ignite.[2]

  • Clean: Wipe area with soap and water; dispose of absorbent as solid hazardous waste.

Waste Container Reaction (Bulging/Heating)[1][2]
  • Do NOT open the cap. Opening a pressurized vessel can cause a spray of hazardous chemicals.

  • Clear the lab.

  • Lower the sash of the fume hood fully.

  • Contact EHS/Fire Department immediately.

Regulatory & Compliance (US Focus)

While Bis[4-(vinyloxy)butyl]terephthalate is not explicitly "P" or "U" listed under RCRA, it is regulated based on its characteristics and potential toxicity.[1][2]

  • RCRA Classification:

    • Likely D001 (Ignitable) if in solvent solution with Flash Point < 60°C.

    • Otherwise, classify as Non-RCRA Regulated Hazardous Waste (state-dependent).[1][2]

  • TSCA Status: Often used under R&D exemption (40 CFR 720.36). Ensure it is not distributed for commerce without proper notification.

  • DOT Shipping:

    • If pure: Often "Not Regulated" for ground transport (unless flash point dictates otherwise).

    • If waste: "Waste Environmentally Hazardous Substance, Liquid, n.o.s."[1][2] (if aquatic toxicity is cited in SDS).

References

  • United States Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved October 26, 2025, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance: Chemical Hygiene Plan. Retrieved October 26, 2025, from [Link]

Comprehensive Safety & Handling Guide: Bis[4-(vinyloxy)butyl]terephthalate

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive, technical safety and operational guide for handling Bis[4-(vinyloxy)butyl]terephthalate (CAS 117397-31-6).

This guide synthesizes specific chemical data with class-based logic for vinyl ether monomers, designed for researchers requiring high-fidelity safety protocols.

Chemical Profile & Risk Assessment

Compound: Bis[4-(vinyloxy)butyl]terephthalate CAS: 117397-31-6 Physical State: Solid (Low Melting Point: 44–46 °C) Molecular Weight: 362.42 g/mol [1]

Hazard Identification (GHS & Class Logic)

While specific GHS data for this exact CAS is often limited in public repositories, its structure (vinyl ether moieties + terephthalate core) dictates the following risk profile based on "read-across" toxicology from analogous vinyl ethers and terephthalates:

  • Skin/Eye Irritation (Category 2/2A): The vinyl ether group acts as a weak alkylating agent. Contact with mucous membranes can cause immediate irritation.

  • Skin Sensitization (Risk): Vinyl monomers are known sensitizers. Repeated exposure may induce allergic dermatitis.

  • Reactivity (Polymerization): Contains electron-rich vinyl groups. Susceptible to acid-catalyzed hydrolysis (releasing acetaldehyde) or cationic polymerization.

  • Aquatic Toxicity: Terephthalate esters of this molecular weight are often classified as harmful to aquatic life with long-lasting effects (H412).[2]

Personal Protective Equipment (PPE) Matrix

The physical state of this compound changes easily (solid


 melt 

solution). Your PPE strategy must adapt to the phase of the matter.
PPE Selection Table
Protection ZoneSolid Handling (Weighing/Transfer)Solution/Melt Handling (Reaction/Purification)Rationale & Material Science
Hand Protection Nitrile (Single layer, 4-5 mil)Double Gloving Inner: Nitrile (4 mil)Outer: Nitrile (5-8 mil) or LaminateNitrile provides excellent resistance to esters. Double gloving is required for solutions to prevent permeation by the solvent (e.g., DCM, THF) which carries the monomer through the glove.
Eye Protection Safety Glasses with Side ShieldsChemical Splash GogglesIn solution, the risk shifts from dust to splash. Vinyl ethers can cause corneal clouding; a seal is mandatory.
Respiratory N95 (if localized dust is visible)Fume Hood (Face Velocity >100 fpm)The solid has low vapor pressure. However, heating or dissolving generates vapors. Do not inhale —hydrolysis in the lungs yields acetaldehyde.
Body Defense Standard Lab Coat (Cotton/Poly)Chemical-Resistant Apron (Tyvek/PVC)Molten material ( >45°C) poses a thermal burn + chemical absorption risk.

Operational Workflow: Handling & Storage

A. Storage Protocol

Status: Critical Control Point Vinyl ethers are prone to auto-oxidation and acid-catalyzed degradation.

  • Temperature: Store at 2–8 °C (Refrigerated).

  • Atmosphere: inert gas blanket (Argon or Nitrogen) is mandatory . Oxygen promotes peroxide formation on the ether linkage.

  • Incompatibility: Segregate strictly from strong acids (HCl, H₂SO₄) and Lewis acids (AlCl₃, BF₃), which trigger violent polymerization or hydrolysis.

B. Solubilization & Reaction Setup

Scenario: You are dissolving the solid for a polymerization reaction.

  • Weighing: Perform in a draft-free area, but transfer immediately to a fume hood.

  • Solvent Choice: Use anhydrous, non-acidic solvents (e.g., dry Toluene, THF). Avoid protic solvents if cationic polymerization is intended.

  • Inhibitors: If storing a solution, verify if a stabilizer (e.g., KOH pellets or trace triethylamine) is required to prevent premature acid-catalyzed hydrolysis.

C. Waste Disposal Strategy

Directive: Zero Discharge to Sewer.

  • Solid Waste: Collect in a dedicated "Hazardous Solid - Organic" container.

  • Liquid Waste: Combine with non-halogenated organic solvents.

  • Quenching (Spills): If spilled, absorb with sodium carbonate/sand mixture (basic pH stabilizes the vinyl ether against acid hydrolysis).

Visualized Decision Logic (Graphviz)

The following diagram outlines the decision-making process for handling spills or exposure, ensuring a logical response to the compound's specific reactivity.

SafetyProtocol Start Incident: Exposure or Spill TypeCheck Identify State of Matter Start->TypeCheck SolidSpill Solid / Powder TypeCheck->SolidSpill LiquidSpill Solution / Melt TypeCheck->LiquidSpill ActionSolid 1. Dampen with inert oil (prevent dust) 2. Sweep into 'Solid Org' waste 3. Wash surface with soap/water SolidSpill->ActionSolid ActionLiquid 1. Evacuate Area (Vapors) 2. Absorb with Na2CO3/Sand (Neutralizes Acid Triggers) 3. Double bag waste LiquidSpill->ActionLiquid SkinContact Skin Contact? ActionSolid->SkinContact ActionLiquid->SkinContact WashProtocol Wash with soap & water (15 min). Do NOT use alcohol (Enhances absorption) SkinContact->WashProtocol Yes

Figure 1: Incident Response Logic Flow.[3][4][5][6] Note the specific instruction to avoid alcohol washes, which can increase skin permeability to esters.

References

  • UCLA Chemistry & Biochemistry. Safe Operating Procedure for the Handling of Vinylic Monomers. [Link]

Sources

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